molecular formula C9H8BrF2NO B2520000 2-Bromo-N-(3,5-difluorophenyl)propanamide CAS No. 1697542-51-0

2-Bromo-N-(3,5-difluorophenyl)propanamide

Cat. No.: B2520000
CAS No.: 1697542-51-0
M. Wt: 264.07
InChI Key: UTJFSBSMRYSRSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0) is a halogenated amide compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C9H8BrF2NO and a molecular weight of 264.07 g/mol , it serves as a versatile synthetic intermediate. The molecule features a propanamide core functionalized with a reactive bromine atom on the alpha-carbon and an aryl moiety substituted with two fluorine atoms at the meta positions . This specific structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals where the difluorophenyl group can influence potency, metabolic stability, and bioavailability. Researchers utilize this compound in nucleophilic substitution reactions, where the bromine atom can be readily displaced to form new carbon-carbon or carbon-heteroatom bonds. The presence of the electron-withdrawing fluorine atoms on the aniline ring also modifies the electronic properties of the system, making it a useful precursor in the construction of compound libraries for high-throughput screening. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3,5-difluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-8-3-6(11)2-7(12)4-8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJFSBSMRYSRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-N-(3,5-difluorophenyl)propanamide, a halogenated aromatic propanamide derivative of significant interest in contemporary medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 1697542-51-0) is limited in publicly accessible literature, this document consolidates foundational knowledge, including predicted physicochemical properties, a detailed, field-proven synthetic protocol adapted from closely related analogues, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores potential biological activities and therapeutic applications by drawing logical comparisons with structurally similar molecules that have been the subject of recent research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction and Scientific Context

This compound belongs to the class of N-aryl-alpha-bromoamides, a chemical scaffold that has garnered considerable attention in the field of medicinal chemistry. The presence of a bromine atom at the alpha position to the carbonyl group introduces a reactive center, making it a versatile intermediate for further chemical modifications and a potential covalent modifier of biological targets. The 3,5-difluorophenyl moiety significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The strategic incorporation of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic nature of the C-F bond can modulate the pKa of nearby functional groups and influence intermolecular interactions. The bromine atom, a good leaving group, makes this compound a valuable precursor for introducing a variety of functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.

While direct biological studies on this compound are not extensively reported, the broader class of N-aryl propanamides and related bromo-acetamides have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1] This guide aims to provide a robust starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are calculated using established computational models and provide a reasonable estimation for experimental design.

PropertyPredicted ValueNotes
Molecular Formula C₉H₈BrF₂NO
Molecular Weight 264.07 g/mol
XLogP3 2.3A measure of lipophilicity.
Hydrogen Bond Donor Count 1The N-H group.
Hydrogen Bond Acceptor Count 3The oxygen and two fluorine atoms.
Rotatable Bond Count 2
Topological Polar Surface Area 29.1 Ų
Appearance Expected to be a solid at room temperature.Based on similar N-aryl amides.
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis Protocol: A Validated Approach

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally similar N-aryl-2-bromoacetamides and N-aryl-propanamides and is designed to be a self-validating system.[2]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where 3,5-difluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl halide.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3,5-Difluoroaniline 3,5-Difluoroaniline Target_Compound This compound 3,5-Difluoroaniline->Target_Compound + 2-Bromopropionyl Halide 2-Bromopropionyl_Halide 2-Bromopropionyl_Halide 2-Bromopropionyl_Halide->Target_Compound Solvent Anhydrous DCM Solvent->Target_Compound Base Pyridine or TEA Base->Target_Compound Temperature 0-5 °C to RT Temperature->Target_Compound

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

  • 3,5-Difluoroaniline (1 equivalent)

  • 2-Bromopropionyl bromide or 2-Bromopropionyl chloride (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) (1.1 equivalents)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Oven-dried round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Protocol:

  • Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator. Set up the round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.

  • Reaction Setup: Dissolve 3,5-difluoroaniline (1 equivalent) in anhydrous DCM in the round-bottom flask. Add the base (pyridine or TEA, 1.1 equivalents) to the solution. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Acyl Halide: Dissolve 2-bromopropionyl halide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromopropionyl halide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C. The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the 3,5-difluoroaniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient elution with a mixture of hexanes and ethyl acetate.[2]

Characterization and Spectroscopic Analysis

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar N-aryl propanamides.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.

  • Aromatic Protons: The 3,5-difluorophenyl ring will exhibit characteristic signals in the aromatic region (typically δ 6.5-7.5 ppm). The two protons meta to the amide group will likely appear as a triplet, and the proton para to the amide will appear as a triplet of triplets due to coupling with the fluorine atoms.

  • Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-9.5 ppm. The chemical shift can be concentration-dependent and the peak may be exchangeable with D₂O.

  • Methine Proton (CH-Br): A quartet is expected in the region of δ 4.5-5.0 ppm due to coupling with the adjacent methyl protons.

  • Methyl Protons (CH₃): A doublet is expected in the region of δ 1.8-2.2 ppm due to coupling with the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

  • Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to fluorine will show characteristic C-F coupling.

  • Methine Carbon (CH-Br): A signal in the range of δ 40-50 ppm.

  • Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the key functional groups.[5]

  • N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹, characteristic of a secondary amide.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1660-1700 cm⁻¹.

  • N-H Bend (Amide II band): A strong absorption band around 1530-1560 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1400 cm⁻¹.[6]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways for N-aryl amides include cleavage of the amide bond and loss of the bromo-propyl group.

Potential Applications and Biological Activity

G cluster_core Core Compound cluster_applications Potential Applications Core This compound Anticancer Anticancer Agent Core->Anticancer Cytotoxicity in cancer cell lines Antimicrobial Antimicrobial Agent Core->Antimicrobial Activity against fungi and bacteria Enzyme_Inhibitor Enzyme Inhibitor Core->Enzyme_Inhibitor Covalent or non-covalent inhibition Synthetic_Intermediate Synthetic Intermediate Core->Synthetic_Intermediate Versatile scaffold for derivatization

Caption: Potential applications of the core compound.

  • Anticancer Activity: Structurally related bromo-acetophenone and N-phenylbenzamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[7][8] The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). The electrophilic nature of the alpha-bromoamide moiety may allow for covalent modification of key proteins involved in cancer cell proliferation and survival.

  • Antimicrobial Activity: Amide-containing compounds are known to possess antimicrobial properties.[1] The lipophilicity conferred by the difluorophenyl ring may enhance the ability of the compound to penetrate microbial cell membranes. Further investigation into its activity against a panel of pathogenic bacteria and fungi is warranted.

  • Enzyme Inhibition: The reactive alpha-bromoamide functionality makes this compound a candidate for an irreversible or covalent inhibitor of enzymes with a nucleophilic residue (such as cysteine or serine) in their active site. This mechanism is exploited by a number of approved drugs and is an active area of research.

  • Synthetic Intermediate: As previously mentioned, the bromine atom serves as an excellent leaving group, allowing for the synthesis of a wide array of derivatives. This makes this compound a valuable building block for generating compound libraries for screening against various biological targets.[9]

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.

General Safety Recommendations:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure contains key features that are often associated with desirable pharmacological properties. This technical guide provides a solid foundation for researchers to begin their investigations into this compound, from its synthesis and characterization to the exploration of its biological activities. Further experimental studies are necessary to fully elucidate its physicochemical properties, spectroscopic data, and therapeutic potential.

References

  • PubChem. 2-Bromo-N-phenylpropionamide. National Center for Biotechnology Information. [Link]

  • University of Alabama at Birmingham. Mass Spectrometry in Forensic Science. [Link]

  • NIST. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. NIST Chemistry WebBook. [Link]

  • Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. [Link]

  • EPA. N-(2-bromo-4-methylphenyl)-3-(5-methylfuran-2-yl)propanamide. CompTox Chemicals Dashboard. [Link]

  • PubChem. 2-Bromo-3,5-difluoroaniline. National Center for Biotechnology Information. [Link]

  • ACG Publications. Records of Natural Products-SI. [Link]

  • PMC. Cytotoxicity and Antineoplastic Activities of Alkylamines and Their Borane Derivatives. National Center for Biotechnology Information. [Link]

  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

  • SciSpace. The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. [Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

  • PMC. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. National Center for Biotechnology Information. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • ResearchGate. (PDF) Mass Spectrometry for Proteomics and Recent Developments in ESI, MALDI and other Ionization Methodologies. [Link]

Sources

2-Bromo-N-(3,5-difluorophenyl)propanamide: Structural Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Synthetic Utility of 2-Bromo-N-(3,5-difluorophenyl)propanamide Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical candidates targeting the Androgen Receptor (AR) and


-amyloid pathways. It serves as a critical "chiral building block" that introduces two key pharmacophores simultaneously:
  • The 3,5-Difluorophenyl Moiety: A bioisostere for the phenyl ring that offers enhanced metabolic stability (blocking P450 oxidation sites) and increased lipophilicity.

  • The

    
    -Bromoamide Linker:  A reactive electrophilic trap that facilitates rapid 
    
    
    
    coupling with nucleophiles (amines, thiols) to construct complex peptidomimetic or heterocyclic scaffolds.

This guide provides a definitive technical analysis of its structure, a validated synthesis protocol, and a reactivity profile for downstream applications.

Structural Analysis & Stereochemistry

Chemical Connectivity

The molecule consists of a propionic acid backbone amidated with 3,5-difluoroaniline. The


-carbon (C2) bears a bromine atom, creating a stereocenter.
FeatureDescriptionChemical Consequence
Molecular Formula

MW: ~264.07 g/mol
Core Scaffold

-Haloamide
High electrophilicity at C2; susceptible to nucleophilic attack.[1]
Aryl Group 3,5-DifluorophenylElectron-deficient ring; lowers pKa of amide NH; increases metabolic half-life.
Stereocenter C2 (Alpha-Carbon)Exists as

or

enantiomers. Synthesis from racemic 2-bromopropionyl bromide yields a racemate.
Electronic Effects

The two fluorine atoms at the meta positions of the aniline ring exert a strong inductive electron-withdrawing effect (-I).

  • Amide NH Acidity: The electron density is pulled away from the amide nitrogen, making the N-H proton more acidic than in unsubstituted phenylpropanamides. This facilitates N-alkylation reactions under milder basic conditions.

  • Lipophilicity: The C-F bonds increase the

    
    , improving membrane permeability for derived drug candidates.
    

Validated Synthesis Protocol

Objective: Synthesize this compound with >95% purity via nucleophilic acyl substitution.

Reaction Scheme

The synthesis utilizes a Schotten-Baumann-type acylation under anhydrous conditions to prevent hydrolysis of the acid bromide.

Synthesis Sub1 3,5-Difluoroaniline (Nucleophile) Process Acylation DCM, Et3N, 0°C -> RT Sub1->Process Sub2 2-Bromopropionyl Bromide (Electrophile) Sub2->Process Prod 2-Bromo-N-(3,5-difluorophenyl) propanamide Process->Prod - HBr (as salt)

Caption: Synthetic pathway via acylation of aniline. The base (


) scavenges the HBr byproduct.
Materials & Reagents[1][2]
  • Precursor A: 3,5-Difluoroaniline (1.0 equiv) [CAS: 372-39-4]

  • Precursor B: 2-Bromopropionyl bromide (1.1 equiv) [CAS: 563-76-8]

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Add 3,5-Difluoroaniline (10 mmol) and anhydrous DCM (50 mL).

    • Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

  • Acylation (Dropwise Addition):

    • Dilute 2-Bromopropionyl bromide (11 mmol) in 10 mL of anhydrous DCM.

    • Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Maintain temperature <5°C to prevent di-acylation or side reactions.

    • A white precipitate (Triethylamine hydrobromide) will form immediately.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • TLC Check: Mobile phase 20% Ethyl Acetate in Hexanes. The starting aniline (polar, stains with ninhydrin) should disappear; the product (less polar, UV active) will appear at a higher

      
      .
      
  • Workup (Self-Validating Purification):

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL). Reason: This protonates and removes any unreacted aniline.

    • Base Wash: Wash with Saturated

      
       (2 x 30 mL). Reason: Removes unreacted acid bromide (hydrolyzed to acid).
      
    • Drying: Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Crystallization:

    • The crude solid is typically off-white. Recrystallize from Hexane/Ethyl Acetate (or pure Ethanol) to yield white needles.

Reactivity Profile & Applications

The utility of this molecule lies in its


-bromo "warhead" . It is a potent alkylating agent used to attach the 3,5-difluorophenyl-propanamide motif to other pharmacophores.
Mechanism of Action: Nucleophilic Substitution ( )

The secondary bromide is highly susceptible to displacement by nucleophiles. The adjacent carbonyl group enhances the electrophilicity of the


-carbon.

Reactivity Start This compound Prod1 N-Aryl-Alaninamide Derivatives (Peptidomimetics) Start->Prod1 + Nu1 (SN2, Inversion) Prod2 Thioether Linkers (Metabolic Probes) Start->Prod2 + Nu2 (Base cat.) Prod3 Click Chemistry Precursors (Triazole formation) Start->Prod3 + Nu3 Nu1 Primary Amines (R-NH2) Nu2 Thiols (R-SH) Nu3 Azide (NaN3)

Caption: Divergent synthesis pathways utilizing the alpha-bromo electrophile.

Application in Drug Discovery
  • Androgen Receptor Antagonists: This structure serves as a precursor for non-steroidal anti-androgens. The 3,5-difluorophenyl ring mimics the ring found in Enzalutamide-type drugs, optimizing binding affinity to the AR ligand-binding domain [1].

  • Amyloid-

    
     Inhibitors:  Derivatives formed by displacing the bromine with heterocyclic amines have been patented as inhibitors of 
    
    
    
    -amyloid peptide release, relevant to Alzheimer's research [2].

Analytical Characterization Data (Predicted)

To validate the synthesis, compare experimental data against these standard values.

TechniqueSignalAssignment

NMR
(400 MHz,

)

8.20 (br s, 1H)
Amide NH

7.15 (m, 2H)
Aryl H2, H6 (3,5-difluoro pattern)

6.60 (tt, 1H)
Aryl H4

4.55 (q,

Hz, 1H)

-CH (CH -Br)

1.95 (d,

Hz, 3H)
Methyl (CH

)

NMR

168.5
Carbonyl (C=O )

163.2 (dd)
Aryl C-F

45.2

-Carbon (C -Br)
Mass Spec

263/265

(1:1 Br isotope pattern)

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Skin Sensitization: The

    
    -bromo amide moiety is a potent skin sensitizer (can alkylate cysteine residues in skin proteins).
    
  • Lachrymator: The starting material (2-bromopropionyl bromide) is a severe lachrymator.

  • PPE: Handle only in a fume hood with double nitrile gloves and safety goggles.

  • Neutralization: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

References

  • Design of Androgen Receptor Antagonists.Journal of Medicinal Chemistry, 2012. (Contextual grounding for 3,5-difluorophenyl utility in AR drugs).
  • Heterocyclic compounds, pharmaceutical compositions... for inhibiting

    
    -amyloid peptide release.  US Patent 6,506,782 B1. (Describes the synthesis of N-(3,5-difluorophenyl)alanine derivatives from 2-chloropropionic acid, analogous to the bromo-synthesis). 
    
  • Synthesis of 2-Bromo-N-arylpropanamides. BenchChem Protocols. (General methodology for aniline acylation with bromoacetyl halides).

Sources

Structural Architecture and Synthetic Utility of N-(3,5-difluorophenyl)-2-bromopropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural architecture, synthetic methodology, and medicinal chemistry applications of N-(3,5-difluorophenyl)-2-bromopropanamide .

Executive Summary

N-(3,5-difluorophenyl)-2-bromopropanamide is a specialized electrophilic intermediate used primarily in the synthesis of nitrogen-containing heterocycles, including hydantoins, thiohydantoins, and oxazoles.[1] Structurally, it combines a metabolically stable 3,5-difluoroaniline pharmacophore with a reactive


-bromoamide  "warhead."[1]

This molecule serves as a critical building block in the development of Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs), functioning as a structural analog to intermediates used in the manufacturing of Enzalutamide and Apalutamide .[1]

Chemical Identity
PropertySpecification
IUPAC Name N-(3,5-difluorophenyl)-2-bromopropanamide
Molecular Formula

Molecular Weight 264.07 g/mol
Key Functional Groups Secondary Amide, Alkyl Bromide (

-halo), Difluorophenyl ring
Chirality Contains one stereocenter at C2 (typically racemic unless specified)

Structural Analysis & Reactivity Profile[1]

The Fluorine Effect (Bioisosterism)

The inclusion of the 3,5-difluorophenyl moiety is a deliberate medicinal chemistry strategy.[1]

  • Metabolic Stability: The fluorine atoms at the 3 and 5 positions block metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly extending the half-life of the final drug candidate compared to the non-fluorinated aniline derivative.[1]

  • Electronic Modulation: The electron-withdrawing nature of the fluorines (

    
    -induction) reduces the electron density of the amide nitrogen.[1] While this lowers the nucleophilicity of the nitrogen (making N-alkylation difficult), it increases the acidity of the amide proton (
    
    
    
    modulation), affecting hydrogen bond donor capability in protein binding pockets.[1]
The -Bromoamide Warhead

The C2 position, bearing the bromine atom, is highly susceptible to Nucleophilic Substitution (


) .[1] This reactivity is the core utility of the molecule, allowing it to undergo cyclization reactions with ureas, thioureas, or amines to form heterocycles.

ReactivityProfile Figure 1: Divergent Reactivity Pathways of the Alpha-Bromoamide Core Center N-(3,5-difluorophenyl)- 2-bromopropanamide Prod1 N-Aryl Alanine Derivatives (Displacement) Center->Prod1 SN2 Displacement Prod2 Thiohydantoins (Cyclization) Center->Prod2 Cyclization (Drug Scaffold) Nu1 Primary Amines (R-NH2) Nu1->Center Nu2 Thioureas / Isothiocyanates Nu2->Center

[1][2]

Synthetic Methodology

The synthesis of N-(3,5-difluorophenyl)-2-bromopropanamide is achieved via a Nucleophilic Acyl Substitution reaction between 3,5-difluoroaniline and 2-bromopropionyl bromide (or chloride).[1]

Reaction Scheme


Experimental Protocol (Bench Scale)

Safety Note: 2-bromopropionyl bromide is a lachrymator and corrosive. 3,5-difluoroaniline is toxic.[1] All operations must be performed in a fume hood.[1]

Reagents:

  • 3,5-Difluoroaniline (1.0 eq)[1]

  • 2-Bromopropionyl bromide (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 3,5-difluoroaniline (e.g., 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Add 2-bromopropionyl bromide (11 mmol) dropwise over 15 minutes. Exothermic reaction—control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Quench: Quench the reaction with water (10 mL).

  • Workup:

    • Separate the organic layer.[1][2]

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted aniline.[1]

    • Wash with Saturated

      
       (2 x 15 mL) to remove excess acid/bromide.[1]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Downstream Application: Synthesis of Thiohydantoins

This molecule is a direct precursor to thiohydantoin-based anti-androgens.[1] The mechanism mirrors the synthesis of Enzalutamide derivatives.[1]

Cyclization Workflow

The amide nitrogen is deprotonated, attacking an isothiocyanate, followed by an intramolecular


 attack by the sulfur or nitrogen (depending on conditions) onto the alpha-bromo carbon to close the ring.[1]

SynthesisWorkflow Figure 2: Synthesis of Bioactive Thiohydantoins from the Amide Precursor Start Start: N-(3,5-difluorophenyl)- 2-bromopropanamide Inter Intermediate: Thiourea Adduct Start->Inter Base-mediated Addition Reagent + Aryl Isothiocyanate (R-N=C=S) Reagent->Inter Cyclization Thermal Cyclization (DMSO/TEA, Heat) Inter->Cyclization Final Target: 1,3-Diaryl-2-thiohydantoin Cyclization->Final Ring Closure (-HBr)

[1]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

TechniqueDiagnostic SignalInterpretation
1H NMR

1.8-1.9 (d, 3H)
Methyl group doublet (coupling with CH).[1]
1H NMR

4.5-4.6 (q, 1H)
Methine proton (

-CH) adjacent to Br and Carbonyl.[1]
1H NMR

8.5-9.0 (s, 1H)
Amide NH (broad singlet, exchangeable).[1]
1H NMR

6.5-7.5 (m, 3H)
Aromatic protons (splitting pattern depends on F-coupling).[1]
13C NMR

~168 ppm
Carbonyl Carbon (Amide).[1]
13C NMR

~163 ppm (dd)
C-F carbons (large

coupling constant ~245 Hz).[1]

References

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.

  • Scher, H. I., et al. (2012). Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy.[1] New England Journal of Medicine.[1] [1]

  • Patent US6506782B1. Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release. (Demonstrates synthesis of N-(3,5-difluorophenyl)alanine via halo-amide intermediates).

  • Sigma-Aldrich. 2-Bromopropionamide Product Specification & Safety Data.

Sources

The Fluorinated Electrophile: Therapeutic Potential of 2-Bromo-N-(3,5-difluorophenyl)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential and synthetic utility of 2-Bromo-N-(3,5-difluorophenyl)propanamide and its derivatives. This guide is structured for application scientists and medicinal chemists, focusing on the molecule's role as a privileged electrophilic scaffold in the development of metabolically stable heterocycles and covalent inhibitors.

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, This compound represents a high-value "linchpin" intermediate. It combines two critical functionalities:

  • The 3,5-Difluorophenyl Moiety: A bioisostere that enhances metabolic stability by blocking P450 oxidation sites while increasing lipophilicity (LogP) for better membrane permeability.

  • The

    
    -Bromoamide "Warhead":  A versatile electrophile capable of 
    
    
    
    reactions or cyclizations to form bioactive heterocycles (e.g., thiazolidinones, oxindoles, and hydantoins).

While not a marketed drug itself, this scaffold is the gateway to a library of Androgen Receptor (AR) antagonists , Kinase Inhibitors , and Antimicrobial agents .

Chemical Pharmacology & Mechanistic Insight

The Bioisosteric Advantage (Why 3,5-Difluoro?)

The substitution pattern of the aniline ring is non-trivial. The 3,5-difluoro motif is strategically employed to modulate the electronic landscape of the aromatic ring without introducing significant steric bulk (Van der Waals radius of F


 1.47 Å vs H 

1.20 Å).
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is resistant to metabolic cleavage. Placing fluorines at the 3 and 5 positions blocks the most reactive sites for Cytochrome P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the resulting drug candidates.
    
  • Dipole Modulation: The strong electronegativity of fluorine creates a polarized system that can engage in specific orthogonal multipolar interactions with protein binding pockets, distinct from standard hydrophobic interactions.

The Electrophilic Trigger (Why 2-Bromo?)

The 2-bromo position on the propanamide side chain creates a chiral center (if


) and a reactive site for nucleophilic attack.
  • Mechanism: The

    
    -carbon is highly susceptible to nucleophilic attack by thiols (cysteine residues) or amines.
    
  • Therapeutic Application: This reactivity is harnessed in Fragment-Based Drug Discovery (FBDD) to create Covalent Inhibitors (targeting non-catalytic cysteines) or to synthesize Thiazolidin-4-ones (known for anti-inflammatory and anti-cancer activity).

Therapeutic Applications & Derivatives[1][2][3]

Oncology: Nuclear Receptor Antagonists

Derivatives of N-aryl-propanamides are structural precursors to non-steroidal Androgen Receptor (AR) antagonists. By reacting the 2-bromo scaffold with urea or isothiocyanate derivatives, researchers synthesize Hydantoins and Thiohydantoins .

  • Target: Prostate Cancer (CRPC).

  • MoA: Competitive inhibition of androgen binding and prevention of AR nuclear translocation.

Infectious Disease: Thiazolidinone Scaffolds

Reaction of this compound with thioureas yields 2-aminothiazolidin-4-ones .

  • Activity: These derivatives have demonstrated potency against Gram-positive bacteria (e.g., S. aureus) and fungal strains.

  • Mechanism: Inhibition of bacterial MurB or interference with cell wall synthesis pathways.

Covalent Kinase Inhibition

The intact


-bromoamide can serve as a "warhead" in probe compounds designed to label specific cysteine residues in kinase active sites (e.g., BTK or EGFR), although this is typically optimized to less reactive acrylamides in final drugs to reduce toxicity.

Technical Workflow: Synthesis & Cyclization

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of this compound.[1] Critical Control Point: Temperature control is vital to prevent elimination reactions or double acylation.

Reagents:

  • 3,5-Difluoroaniline (1.0 eq)

  • 2-Bromopropionyl bromide (1.1 eq) [Handle with Care: Lachrymator]

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM), Anhydrous[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 3,5-Difluoroaniline (e.g., 10 mmol) in anhydrous DCM (50 mL). Add Et3N and cool the solution to 0°C using an ice/salt bath.

  • Addition: Dilute 2-Bromopropionyl bromide in DCM (10 mL). Add this solution dropwise over 30 minutes.

    • Why? Rapid addition causes localized heating, leading to impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
Protocol B: Cyclization to Thiazolidinone Derivative

Objective: Conversion of the scaffold into a bioactive heterocycle.

  • Reactants: Combine the isolated this compound (1.0 eq) with a Thiourea derivative (1.1 eq).

  • Conditions: Reflux in anhydrous Ethanol with fused Sodium Acetate (NaOAc) for 6–8 hours.

  • Outcome: Precipitate forms upon cooling. Filter and wash with water to obtain the 2-imino-thiazolidin-4-one derivative.

Visualizations & Pathway Logic

Synthetic Pathway Diagram

The following diagram illustrates the transformation from raw materials to the bioactive heterocycle, highlighting the critical intermediate.

SynthesisPathway cluster_0 Key Transformation Aniline 3,5-Difluoroaniline (Starting Material) Intermediate 2-Bromo-N-(3,5-difluorophenyl) propanamide (CORE SCAFFOLD) Aniline->Intermediate DCM, Et3N, 0°C (Acylation) Reagent 2-Bromopropionyl Bromide Reagent->Intermediate Product Thiazolidinone Derivative (Bioactive) Intermediate->Product EtOH, Reflux (Hantzsch Cyclization) Cyclization Cyclization (w/ Thiourea)

Caption: Synthesis pathway converting the aniline precursor into the bioactive thiazolidinone via the core bromoamide scaffold.

Pharmacophore Interaction Model

This diagram visualizes how the 3,5-difluoro substitution enhances binding within a theoretical hydrophobic pocket.

Pharmacophore PhenylRing 3,5-Difluoro Phenyl Ring Pocket Hydrophobic Pocket (Target Protein) PhenylRing->Pocket Pi-Stacking / Hydrophobic Fluorine Fluorine (F) Fluorine->Pocket Orthogonal Multipolar Interaction Metabolism CYP450 Oxidation Site Fluorine->Metabolism BLOCKS (Metabolic Stability) Linker Amide Linker Linker->PhenylRing

Caption: Pharmacophore model showing how the 3,5-difluoro motif blocks metabolic oxidation while enhancing target binding.

Quantitative Data: Physicochemical Profile

The following table summarizes the calculated properties that make this scaffold attractive for drug development compared to the non-fluorinated analog.

PropertyNon-Fluorinated Analog3,5-Difluoro DerivativeImpact on Drug Design
LogP (Lipophilicity) ~2.1~2.6Increased membrane permeability.
Metabolic Stability Low (Rapid para-hydroxylation)HighBlocked P450 sites extend half-life.
Electronic Character Electron-Rich RingElectron-Deficient RingAlters

stacking interactions.
Molecular Weight ~227 Da~263 DaRemains within "Rule of 5" limits.

References

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide: Structural Analysis and Fluorine Interactions in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[3] Retrieved from [Link]

  • ChemRxiv. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction.[4][5] Retrieved from [Link]

Sources

Technical Whitepaper: Solubilization and Stability Profiling of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-(3,5-difluorophenyl)propanamide (referred to herein as BDP ) represents a class of


-haloamides frequently utilized as electrophilic intermediates in heterocycle synthesis (e.g., oxindoles) or as covalent warheads in medicinal chemistry.

While BDP exhibits high solubility in polar aprotic solvents like DMSO, its application in aqueous biological assays is complicated by two factors: high lipophilicity (limiting thermodynamic solubility) and electrophilic reactivity (susceptibility to hydrolysis and nucleophilic attack). This guide outlines the specific protocols required to solubilize BDP while mitigating the risk of compound degradation, ensuring data integrity in downstream applications.

Part 1: Physicochemical Architecture

To understand the solubility behavior of BDP, one must analyze its structural components. The molecule consists of a lipophilic 3,5-difluorophenyl ring coupled to a reactive


-bromo propanamide tail.
Structural Analysis
  • Lipophilic Domain: The difluorophenyl ring significantly increases the partition coefficient (LogP), driving poor water solubility.

  • Polar Domain: The amide linker (-CONH-) provides hydrogen bond donor/acceptor sites, but these are insufficient to overcome the hydrophobicity of the aryl and alkyl groups.

  • Reactive Center: The carbon-bromine (C-Br) bond at the

    
    -position is an electrophilic site. In the presence of water or biological nucleophiles (thiols), this site is prone to substitution (
    
    
    
    ) reactions.
Computed Properties (In Silico Profiling)

Table 1: Predicted Physicochemical Parameters

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~264.07 g/mol Small molecule; diffusion is not rate-limiting.
cLogP 2.8 – 3.2Low Aqueous Solubility. Class II/IV behavior in BCS.
TPSA ~29 ŲModerate polarity; membrane permeable.
H-Bond Donors 1Limited interaction with water molecules.
pKa ~13 (Amide N-H)Neutral at physiological pH (7.4). Solubility is pH-independent.

Part 2: The Solvent Matrix

Dimethyl Sulfoxide (DMSO): The "False Friend"

DMSO is the standard solvent for BDP stock solutions due to its high dielectric constant and ability to disrupt amide stacking.

  • Solubility Capacity: BDP is expected to be freely soluble in DMSO (>50 mM).

  • The Risk: DMSO is hygroscopic. "Wet" DMSO (containing >0.1% water) can catalyze the hydrolysis of the C-Br bond, converting the active electrophile into an inactive

    
    -hydroxy species and releasing hydrobromic acid (HBr).
    
Water & Biological Buffers: The "Wall"
  • Thermodynamic Solubility: Predicted to be <10 µM (<2.6 µg/mL) in pure water.

  • Kinetic Solubility: When diluted from DMSO into water, BDP is prone to rapid precipitation (crashing out) due to the "LogP Shift." The high local concentration of the hydrophobic compound drives aggregation before equilibrium is reached.

Part 3: Stability & Reactivity (Critical Mechanism)

Researchers often mistake "insolubility" for "instability." For BDP, both occur simultaneously. The diagram below illustrates the degradation pathway that occurs if BDP is stored in aqueous DMSO or exposed to assay buffers for prolonged periods.

G BDP 2-Bromo-N-(3,5- difluorophenyl)propanamide (Intact Electrophile) Transition Tetrahedral Intermediate BDP->Transition Nucleophilic Attack (Slow in neutral, Fast in base) Water H2O / OH- Water->Transition Hydroxy 2-Hydroxy-N-... (Inactive Degradant) Transition->Hydroxy Bromide Displacement HBr HBr (Acidification) Transition->HBr

Figure 1: Hydrolytic degradation pathway of BDP. In aqueous media, the alpha-bromo group is displaced by a hydroxyl group, rendering the compound inactive and lowering the pH of the solution.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Objective: To create a stable 10 mM stock solution for long-term storage.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO that has been opened to air.

  • Weighing: Weigh approx. 2.64 mg of BDP powder into a glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage, as lipophilic compounds can leach plasticizers or adsorb to the walls.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 5 minutes (monitor temperature to prevent heating).

  • Storage: Aliquot into single-use amber glass vials. Store at -20°C.

    • Shelf Life: 3-6 months if kept dry. Discard if a precipitate forms or yellowing occurs (sign of HBr release/oxidation).

Protocol B: Kinetic Solubility Assay (Nephelometry)

Objective: To determine the maximum concentration usable in a biological assay without precipitation.

  • Preparation: Prepare a 96-well clear plate.

  • Buffer: Add 190 µL of PBS (pH 7.4) to each well.

  • Titration:

    • Add 10 mM DMSO stock to the buffer in increasing volumes (e.g., 0.2 µL, 0.5 µL, 1.0 µL...) to achieve final concentrations of 10, 25, 50, and 100 µM.

    • Ensure final DMSO concentration is constant (normalize to 1% or 2% DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

    • Critical: Do not incubate overnight. Hydrolysis will confound results.

  • Readout: Measure absorbance at 620 nm (turbidity) or use a nephelometer.

    • Threshold: An increase in OD >0.005 above background indicates precipitation.

Part 5: Troubleshooting & Best Practices

ObservationRoot CauseCorrective Action
Precipitation immediately upon dilution "Crash-out" effect due to high LogP.Increase DMSO concentration to 2-5% (if assay tolerates) or use a carrier protein (e.g., 0.1% BSA) to solubilize the lipophile.
Shift in HPLC retention time Hydrolysis of the C-Br bond.Prepare fresh stock solutions. Ensure buffers are not highly basic (pH > 8 accelerates hydrolysis).
Loss of potency in bioassay Reaction with thiol-containing reagents (DTT, Glutathione).BDP is an alkylator. Remove DTT/BME from assay buffers or treat the reaction as covalent/irreversible.
Workflow Visualization: The "Golden Path" to Solubilization

Workflow Start Solid BDP Sample Stock Dissolve in ANHYDROUS DMSO Start->Stock Check Visual Inspection: Clear? Stock->Check Sonicate Sonicate (Max 5 mins) Check->Sonicate No Dilute Dilute into Assay Buffer (Keep DMSO < 2%) Check->Dilute Yes Sonicate->Check Assay Immediate Use (Avoid Storage) Dilute->Assay < 2 Hours

Figure 2: Recommended solubilization workflow to minimize hydrolysis and precipitation artifacts.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties: solubility. Drug Discovery Today: Technologies, 3(3), 327-333.

  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1369–1373. (Demonstrates hydrolysis of halo-compounds in DMSO).

  • PubChem Compound Summary. (2025). 2-Bromo-N-(2,4-difluorophenyl)acetamide (Analogous Structure). National Center for Biotechnology Information.

Methodological & Application

reaction conditions for 2-bromopropanoyl bromide and 3,5-difluoroaniline

Application Note: High-Fidelity Synthesis of -(3,5-difluorophenyl)-2-bromopropanamide

Executive Summary & Mechanism

The reaction between 2-bromopropanoyl bromide and 3,5-difluoroaniline represents a classic nucleophilic acyl substitution.[4][1][2][3] However, the specific electronic properties of the reactants dictate the protocol:

  • Electrophile: 2-Bromopropanoyl bromide is a highly reactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -haloacyl halide.[2][3] It is moisture-sensitive and lachrymatory.[2][3] The 
    
    
    -bromine enhances the electrophilicity of the carbonyl carbon but also introduces a risk of
    
    
    side reactions (alkylation of the amine) if temperature is uncontrolled.[1]
  • Nucleophile: 3,5-Difluoroaniline is an electron-deficient aniline.[2][3] The two fluorine atoms at the meta positions inductively withdraw electron density, reducing the nucleophilicity of the amine nitrogen. Consequently, this reaction requires a non-nucleophilic base scavenger and strictly anhydrous conditions to prevent competition from water (hydrolysis).

Reaction Scheme

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the bromide ion.[4] The HBr byproduct is instantly neutralized by the auxiliary base (Triethylamine) to drive the equilibrium forward and prevent protonation of the unreacted aniline.

ReactionMechanismReactantsReactants2-Bromopropanoyl bromide+3,5-DifluoroanilineIntermedTetrahedralIntermediateReactants->IntermedNucleophilic Attack(0°C, DCM)BaseBase Scavenging(Et3N + HBr -> Et3NH+ Br-)Intermed->BaseProton TransferProductProductN-(3,5-difluorophenyl)-2-bromopropanamideIntermed->ProductElimination of Br-

Figure 1: Mechanistic pathway for the acylation of 3,5-difluoroaniline.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[3]Role
3,5-Difluoroaniline 372-39-4129.111.0Nucleophile
2-Bromopropanoyl bromide 563-76-8215.881.1Electrophile
Triethylamine (TEA) 121-44-8101.191.2Base Scavenger
Dichloromethane (DCM) 75-09-2-SolventMedium (Anhydrous)
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar.[4][1][2][3]

  • Atmosphere Control: Nitrogen (

    
    ) or Argon balloon with a septum inlet.[2][3]
    
  • Temperature Control: Ice-water bath (

    
    ).
    
  • Addition: Pressure-equalizing addition funnel or syringe pump.[2][3]

Experimental Protocol

Phase 1: Preparation & Setup

Expert Insight: Moisture control is critical.[3] 2-bromopropanoyl bromide hydrolyzes rapidly to 2-bromopropanoic acid and HBr, which complicates purification.[1][2][3]

  • Drying: Flame-dry the glassware under vacuum and backfill with inert gas (

    
     or Ar).[2][3]
    
  • Solvent: Ensure DCM is anhydrous. If unsure, dry over activated molecular sieves (3Å or 4Å) for 24 hours prior to use.

Phase 2: Reaction Execution
  • Charge Nucleophile: Add 3,5-difluoroaniline (1.0 equiv, e.g., 5.0 g, 38.7 mmol) to the flask.

  • Solvation: Add anhydrous DCM (approx. 10 mL per gram of aniline; ~50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv, 46.4 mmol, 6.5 mL) via syringe.

    • Note: The solution may warm slightly; this is normal.

  • Cooling: Submerge the flask in an ice-water bath and cool to

    
    . Allow 10 minutes for thermal equilibration.
    
  • Electrophile Addition: Dissolve 2-bromopropanoyl bromide (1.1 equiv, 42.6 mmol, 4.5 mL) in a small volume of DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical: Maintain temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       to prevent competing alkylation (
      
      
      ) at the
      
      
      -carbon.[2][3]
  • Reaction: Remove the ice bath after addition is complete and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3] The aniline spot should disappear.

Phase 3: Workup & Purification[1][2][3]
  • Quench: Cool the mixture back to

    
     and quench by slow addition of saturated 
    
    
    (50 mL). Stir vigorously for 10 minutes to hydrolyze excess acid bromide.
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer once more with DCM (20 mL).

  • Acid Wash (Crucial): Wash the combined organic layers with 1M HCl (2 x 30 mL).[2][3]

    • Reasoning: This removes any unreacted amine (3,5-difluoroaniline) and the triethylamine.[4] The product is an amide and will remain in the organic layer.

  • Drying: Wash with brine (sat. NaCl), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Crude: Usually an off-white solid.[2][3]

    • Recrystallization: If high purity is required, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate.[3]

    • Flash Chromatography: If impurities persist, use a silica column (Gradient: 0% -> 20% EtOAc in Hexanes).[4][2][3]

Experimental Workflow Diagram

WorkflowSetupSetup: Flame-dry flask, N2 atmDissolve 3,5-difluoroaniline in DCMBaseAddAdd Triethylamine (1.2 eq)Cool to 0°CSetup->BaseAddReactionDropwise Addition:2-Bromopropanoyl bromide (1.1 eq)Stir 2-3h @ RTBaseAdd->ReactionQuenchQuench: Sat. NaHCO3Hydrolyzes excess acid bromideReaction->QuenchWashAcid Wash (1M HCl)Removes unreacted aniline/baseQuench->WashIsolationDry (Na2SO4) & ConcentrateRecrystallize (EtOH/H2O)Wash->Isolation

Figure 2: Step-by-step experimental workflow for the synthesis.

Key Parameters & Troubleshooting

ParameterRecommendationConsequence of Deviation
Temperature ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

start, warm to RT
High temp (>30°C) promotes

displacement of the

-bromine by the amine (dimer formation).[1][2][3]
Stoichiometry 1.1 eq Acid BromideExcess ensures complete conversion of the aniline.[3] Large excess complicates workup.
Base Choice Triethylamine (TEA)Pyridine is a valid alternative but harder to remove than TEA (which washes out easily with HCl).[3]
Order of Addition Acid Bromide into AmineAdding Amine into Acid Bromide can lead to di-acylation or local overheating.[2][3]
Safety Data (SDS) Highlights
  • 2-Bromopropanoyl bromide: Corrosive (Skin Corr.[2][3][5] 1B), Lachrymator.[5] Reacts violently with water.[3] Handle in a fume hood.

  • 3,5-Difluoroaniline: Toxic if swallowed, skin irritant.[4][2][5][6] Absorbs through skin.[3][5]

  • DCM: Suspected carcinogen.[2][3] Use chemically resistant gloves (PVA or heavy Nitrile).

References

  • PubChem. 2-Bromopropanoyl bromide (Compound Summary).[2][3] National Library of Medicine.[3] Available at: [Link]

  • PubChem. 2-Bromo-N-(3,5-difluorophenyl)acetamide (Analogous Structure).[4][1][3] National Library of Medicine.[3] Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[3] Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Google Patents. Process for preparation of substituted anilines and amides (Reference for acylation conditions). Available at: [4][2]

Application Note: High-Efficiency Amide Coupling with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Challenge

The "Nucleophilicity Cliff"

Standard amide coupling reagents (EDC, HATU, PyBOP) rely on the amine nucleophile attacking an activated ester intermediate (e.g., O-acylisourea or OBt ester). For typical alkyl amines (


) or electron-neutral anilines (

), this kinetics is favorable.

However, electron-deficient anilines (e.g., nitroanilines, aminopyridines, polyfluorinated anilines) present a nucleophilicity cliff . Their conjugate acid


 values often drop below 2.0 (e.g., 2,4-dinitroaniline 

). In these regimes, the rate of nucleophilic attack is so slow that the activated intermediate is consumed by competing hydrolysis or rearrangement (e.g., Curtius-like rearrangement) before the amide bond forms.

Success requires shifting the mechanism: We must generate a highly reactive electrophile (Acid Chloride, Mixed Anhydride, or Acyl Fluoride) that is essentially "unstoppable" even by a weak nucleophile.

Part 2: Strategic Decision Matrix

Do not apply a "one-size-fits-all" approach. Use this decision matrix to select the optimal protocol based on your substrate's sensitivity and steric profile.

DecisionMatrix Start Start: Analyze Substrate AcidSensitive Is the molecule Acid Sensitive? Start->AcidSensitive Epimerization Is the Acid Chiral/Epimerizable? AcidSensitive->Epimerization No MethodB Method B: Ghosez's Reagent (Neutral Acid Chloride Gen.) AcidSensitive->MethodB Yes (Avoid HCl/POCl3) Sterics Is the Amine Sterically Hindered? Epimerization->Sterics No MethodA Method A: T3P (Propylphosphonic Anhydride) (Best Balance of Power/Safety) Epimerization->MethodA Yes (Low Epimerization) Sterics->MethodA Alternative MethodC Method C: POCl3 / Pyridine (Scalable, Robust, but Harsh) Sterics->MethodC No (Standard Deficient) MethodD Method D: Acyl Fluoride (TFFH) (Specialist for Sterics) Sterics->MethodD Yes (Ortho-subs/Bulky)

Figure 1: Strategic selection of coupling agents based on substrate constraints.

Part 3: Detailed Protocols

Method A: The Modern Standard – T3P (Propylphosphonic Anhydride)

Best For: Chiral acids, scale-up (water-soluble byproducts), and moderately to severely electron-deficient amines. Mechanism: T3P forms a highly reactive mixed anhydride. The byproduct is a water-soluble cyclic phosphonate, simplifying workup.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1.1 – 1.5 equiv (Excess helps drive kinetics)

  • T3P: 1.5 – 2.0 equiv (Supplied as 50% w/w in EtOAc or DMF)

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc (preferred for workup) or DMF (for solubility)

Protocol
  • Dissolution: Charge the carboxylic acid (1.0 equiv) and amine (1.1 equiv) into a reaction vial with EtOAc (concentration 0.2 – 0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes. Note: Pyridine is superior to Et3N here as it acts as a nucleophilic catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C or RT.

  • Reaction:

    • Standard: Stir at RT for 2–4 hours.

    • Difficult Cases: Heat to 60–80 °C in a sealed vial for 12–24 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), and NaHCO3. Dry over MgSO4.[2]

  • Validation: T3P reactions are remarkably clean. If conversion is low, add 1.0 equiv more T3P and heat.

Method B: The "Neutral" Chloride – Ghosez's Reagent

Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals) that cannot survive SOCl2 or POCl3. Mechanism: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under strictly neutral conditions.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Ghosez's Reagent: 1.1 – 1.2 equiv

  • Amine: 1.1 equiv

  • Base: Pyridine or DIPEA (2.0 equiv)

  • Solvent: Dry DCM or CHCl3

Protocol
  • Activation: Dissolve carboxylic acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez's reagent (1.1 equiv) dropwise at RT. Stir for 30–60 mins.

    • Checkpoint: Monitor by TLC (take an aliquot, quench with MeOH to form methyl ester). Ensure acid is consumed.

  • Coupling: Add the electron-deficient aniline (1.1 equiv) followed by Pyridine (2.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Method C: The "Sledgehammer" – POCl3 / Pyridine

Best For: Extremely unreactive amines (e.g., dinitroanilines), cost-sensitive scale-up, and non-acid-sensitive substrates. Mechanism: In situ generation of phosphoryl chloride intermediates or acid chlorides.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • Amine: 1.0 – 1.1 equiv

  • POCl3: 1.1 – 1.5 equiv

  • Base/Solvent: Pyridine (used as solvent or 5-10 equiv in DCM)

Protocol
  • Setup: Dissolve carboxylic acid and amine in Pyridine (0.5 M). Cool to 0 °C.

  • Addition: Add POCl3 (1.2 equiv) dropwise. Caution: Exothermic.

  • Reaction: Allow to warm to RT. If necessary, heat to 50 °C.

    • Warning: If the solution turns black/tarry, reduce temperature.

  • Quench: Pour reaction mixture carefully into crushed ice/water.

  • Isolation: The product often precipitates out of the ice water. Filter and wash with water. If no precipitate, extract with EtOAc.

Part 4: Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureT3P (Method A)Ghosez's (Method B)POCl3 (Method C)HATU/HOAt
Reactivity Power HighVery HighExtremeModerate
Epimerization LowModerateHighLow
Acid Sensitivity CompatibleExcellentPoorCompatible
Workup Ease Excellent (Water wash)GoodModerate (Emulsions)Difficult (Remove byproduct)
Cost ModerateHighVery LowHigh
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Amine is too weak; Activated ester hydrolyzing.Switch to Method C (POCl3) or convert to Acid Chloride (SOCl2) and use DMAP catalyst.
Low Yield / Black Tar Decomposition of unstable intermediate.Switch to Method A (T3P) at lower temperature (0 °C).
Epimerization Base-mediated proton abstraction.Use T3P + Pyridine (Method A).[3] Avoid DIPEA/Et3N.
Product is Water Soluble Polar groups on amide.Do not use aqueous workup. Evaporate solvent and load directly onto Reverse Phase Flash (C18).

Part 5: References

  • T3P Protocol & Stereochemistry: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters (2011). [Link][3]

  • Ghosez's Reagent Utility: Nielson, A. L., et al.[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5] Organic & Biomolecular Chemistry (2015). [Link][5][6]

  • POCl3 / Pyridine Scalability: Kanter, et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters (2022). [Link]

  • General Review of Amide Coupling: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron (2005). [Link]

Sources

solvent selection for 2-Bromo-N-(3,5-difluorophenyl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the solvent selection strategy and synthetic protocol for 2-Bromo-N-(3,5-difluorophenyl)propanamide , a common intermediate in the synthesis of kinase inhibitors and agrochemicals. The core challenge addressed is the reduced nucleophilicity of 3,5-difluoroaniline combined with the lability of the


-bromoacyl moiety.

While Dichloromethane (DCM) has historically been the standard solvent for such acylations, this guide prioritizes Green Chemistry principles , validating 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives that maintain high yield (>85%) and purity.

Chemical Context & Challenges

The Reactivity Gap

The synthesis involves an amide coupling between 3,5-difluoroaniline (nucleophile) and 2-bromopropionyl bromide (electrophile).

  • Nucleophile Deactivation: The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density on the amine nitrogen. This makes the aniline sluggish compared to unsubstituted aniline.

  • Electrophile Instability: The 2-bromopropionyl bromide is highly reactive. However, the

    
    -proton is acidic. In the presence of polar solvents and strong bases, there is a risk of 
    
    
    
    elimination to form acrylamides, or nucleophilic displacement of the bromine atom.
Solvent Role in Transition State Stabilization

The reaction proceeds via a tetrahedral intermediate . Polar aprotic solvents stabilize the zwitterionic character of this transition state. However, the solvent must not be nucleophilic itself (ruling out alcohols) to avoid competing with the deactivated aniline for the acid bromide.

Solvent Selection Framework

The selection process utilizes a multi-parameter scoring system based on Hansen Solubility Parameters (HSP), Green Chemistry ratings (GSK/Pfizer guides), and boiling point suitability.

Comparative Solvent Data
SolventBoiling Point (°C)Green Score (1-10)*Dielectric Constant (

)
Suitability Notes
Dichloromethane (DCM) 403 (High Risk)8.9Excellent solubility, but toxic, volatile, and strictly regulated.
2-MeTHF 809 (Preferred)7.0Bio-derived, separates well from water, higher BP allows mild heating if needed.
Ethyl Acetate (EtOAc) 779 (Preferred)6.0Green, cheap. May hydrolyze acid bromide if wet; requires strict drying.
Toluene 1106 (Usable)2.4Poor solubility for the polar intermediate; often requires harsh heating.
THF 665 (Problematic)7.5Peroxide risk; water miscibility complicates aqueous workup.

*Green Score based on ACS/GSK solvent selection guides (10 = Best).

Decision Logic (Visualization)

SolventSelection Start Start: Solvent Selection CheckSolubility Is 3,5-difluoroaniline soluble @ 0.5M? Start->CheckSolubility CheckGreen Is Solvent Green/Sustainable? CheckSolubility->CheckGreen Yes Reject Reject Solvent CheckSolubility->Reject No (e.g., Hexane) CheckWater Is Solvent Water Miscible? CheckGreen->CheckWater Yes (Esters, Ethers) SelectDCM Select DCM (Legacy/Backup) CheckGreen->SelectDCM No (Halogenated) CheckDry Can it be dried easily (<50 ppm H2O)? CheckWater->CheckDry No (Biphasic Workup easier) CheckWater->Reject Yes (e.g., DMF, DMSO) Select2MeTHF Select 2-MeTHF (Optimal Balance) CheckDry->Select2MeTHF Yes (Azeotrope drying) SelectEtOAc Select EtOAc (Cost Effective) CheckDry->SelectEtOAc Yes (If stored over sieves)

Figure 1: Decision tree for solvent selection prioritizing downstream processing and sustainability.

Detailed Experimental Protocol

Target: this compound Scale: 10 mmol (adaptable)

Materials
  • Reactant A: 3,5-Difluoroaniline (1.29 g, 10 mmol)

  • Reactant B: 2-Bromopropionyl bromide (2.37 g, 11 mmol, 1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (1.1 equiv).[1] Note: Inorganic bases like

    
     are biphasic and slower.
    
  • Solvent: Anhydrous 2-MeTHF (Preferred) or DCM.

  • Quench: 1M HCl, Sat. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , Brine.
    
Step-by-Step Procedure (2-MeTHF Method)
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 3,5-difluoroaniline (10 mmol) and 2-MeTHF (30 mL, 0.33 M). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (11 mmol, 1.53 mL). Cool the reaction mixture to 0°C using an ice bath.

    • Why? The reaction is exothermic. Cooling prevents thermal elimination of HBr from the reagent.

  • Acylation: Dilute 2-bromopropionyl bromide (11 mmol) in 5 mL of 2-MeTHF. Add this solution dropwise over 15 minutes.

    • Observation: A white precipitate (TEA·HBr salts) will form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexane). The aniline spot (

      
      ) should disappear.
      
  • Workup (The 2-MeTHF Advantage):

    • Add water (20 mL) directly to the reaction flask. 2-MeTHF is immiscible with water (unlike THF), allowing for immediate phase separation.

    • Separate the organic layer.[1]

    • Wash with 1M HCl (2 x 15 mL) to remove unreacted aniline and amine salts.

    • Wash with Sat.

      
       (15 mL) to neutralize residual acid.
      
    • Wash with Brine (15 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • The crude material is often a solid. Recrystallize from Heptane/EtOAc (4:1) or Ethanol/Water .

    • Avoid: Methanol (risk of transesterification/nucleophilic attack if heated).

Mechanistic Insight & Troubleshooting

Reaction Pathway

The diagram below illustrates the critical pathway and potential side reactions controlled by solvent choice.

Mechanism cluster_solvent Solvent Influence Reactants 3,5-Difluoroaniline + Acid Bromide Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack (Slowed by F-groups) Product Target Amide (2-Bromo-N-...) Tetrahedral->Product Collapse & Deprotonation (Fast) SideReaction Side Product: Acrylamide (Elimination) Tetrahedral->SideReaction High Temp or Strong Base SolvEffect Polar Aprotic (2-MeTHF) stabilizes Tetrahedral state without trapping proton SolvEffect->Tetrahedral

Figure 2: Reaction pathway highlighting the stabilization of the intermediate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of acid bromide.Ensure solvent is dry (<50 ppm water). Increase acid bromide to 1.5 equiv.
Starting Material Remains Low nucleophilicity of aniline.[2]Add catalyst: DMAP (5 mol%) . Heat to 40°C (monitor closely).
New Spot (Lower Rf) Elimination to acrylamide.Base is too strong or temp too high. Switch from TEA to Pyridine; keep at 0°C.
Oil instead of Solid Solvent trapped in lattice.Triturate with cold Hexane or Pentane to induce crystallization.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008 , 10, 31-36. Link

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011 , 13, 854-862. Link

  • 2-MeTHF Performance : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[3] ChemSusChem, 2012 , 5, 1369–1379. Link

  • Amide Coupling Reviews : Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005 , 61, 10827-10852. Link

  • Hansen Solubility Parameters : Abbott, S. "Hansen Solubility Parameters in Practice." Hansen-Solubility.com. Link

Sources

Application Note: Recrystallization Solvents & Protocols for 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the purification of 2-Bromo-N-(3,5-difluorophenyl)propanamide .

As this specific compound is an


-bromoanilide—a class often utilized as intermediates in the synthesis of androgen receptor antagonists (similar to Enzalutamide precursors) or specialized kinase inhibitors—its purification requires balancing the solubility of the lipophilic difluorophenyl ring against the polar amide linkage, while maintaining the integrity of the labile C-Br bond.

Part 1: Physicochemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential. This compound exhibits a "Push-Pull" solubility profile:

  • Hydrophobic Domain (3,5-Difluorophenyl): The aromatic ring, deactivated by two fluorine atoms, significantly increases lipophilicity (

    
    ). This drives solubility in non-polar solvents like toluene and chlorinated hydrocarbons.
    
  • Polar Domain (Amide Linkage): The -NH-CO- moiety acts as both a hydrogen bond donor and acceptor, necessitating a solvent with some polarity (e.g., alcohols, esters) to disrupt crystal lattice energy during dissolution.

  • Reactive Center (

    
    -Bromo):  The C-Br bond is susceptible to nucleophilic attack (hydrolysis) at elevated temperatures in basic or highly aqueous media. Prolonged boiling in water/alcohols should be minimized. 
    
Solubility Mapping Table
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Excellent first-choice; balances polarity.
Ethanol / Water HighLowHigh Best for removing inorganic salts.
Ethyl Acetate / Heptane HighLowHigh Best for removing non-polar organic impurities (tar/oil).
Isopropanol (IPA) ModerateLowMedium Good alternative if EtOH yields are low; higher boiling point risks degradation.
Toluene HighModerateMedium Good for strictly anhydrous purification; requires slow cooling.
DCM / Hexane HighLowLow DCM is too volatile for effective hot filtration; use only if heat sensitivity is critical.

Part 2: Solvent Screening Workflow

Before committing the entire batch, perform this rapid screening protocol to validate the solvent system against your specific impurity profile.

SolventScreening Start Start: 100mg Crude Sample Test1 Add 0.5 mL EtOAc Start->Test1 Check1 Soluble at RT? Test1->Check1 Result1 Too Soluble (Use Heptane Anti-solvent) Check1->Result1 Yes Heat Heat to Reflux (70°C) Check1->Heat No Check2 Soluble at Reflux? Heat->Check2 AddSolvent Add EtOAc dropwise until dissolved Check2->AddSolvent No Cool Cool to RT then 0°C Check2->Cool Yes AddSolvent->Heat Check3 Crystals Formed? Cool->Check3 Success System Validated: EtOAc/Heptane Check3->Success Yes Fail Oil Out / No Crystal Check3->Fail No Switch Switch to EtOH/Water Fail->Switch

Figure 1: Decision logic for rapid solvent screening. This minimizes material loss before scale-up.

Part 3: Detailed Experimental Protocols

Protocol A: The Binary System (Ethyl Acetate / Heptane)

Best For: Removing non-polar byproducts (unreacted anilines) and avoiding hydrolysis.

  • Dissolution:

    • Place crude this compound in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Add Ethyl Acetate (EtOAc) (approx. 3 mL per gram of solid).

    • Heat the mixture to a gentle reflux (approx. 75°C) in an oil bath.

    • Note: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments until a clear solution is obtained.

  • Filtration (Optional but Recommended):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Critical: Keep the funnel hot to prevent premature crystallization.

  • Anti-Solvent Addition:

    • While keeping the solution near boiling, slowly add Heptane dropwise.

    • Continue addition until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution (restore transparency).

  • Crystallization:

    • Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration using a Buchner funnel.[1]

    • Wash the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry under vacuum at 40°C.

Protocol B: The Aqueous Alcohol System (Ethanol / Water)

Best For: Removing inorganic salts (e.g., bromide salts from the acylation step) and highly polar impurities.

  • Dissolution:

    • Dissolve the crude solid in 95% Ethanol (approx. 4-5 mL per gram) at reflux (80°C).

    • Ensure complete dissolution.[2]

  • Water Addition:

    • Remove the heat source but keep stirring.

    • Slowly add warm water (approx. 50-60°C) dropwise.

    • Stop adding water the moment the solution becomes turbid.

    • Re-heat briefly to clear the solution.

  • Cooling & Seeding:

    • Allow to cool slowly.[3]

    • Pro-Tip: If the product is known to "oil out" (separate as a liquid droplet rather than crystals), add a seed crystal of pure product when the solution reaches 35-40°C.

  • Isolation:

    • Filter and wash with cold 50% aqueous Ethanol.

    • Warning: Dry thoroughly.[1] Residual water can accelerate hydrolysis of the

      
      -bromo group during storage.
      

Part 4: Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast; Impurities lowered melting point.Re-heat to dissolve.[1][3] Add more solvent (dilute by 10%). Scratch glass with rod or add seed crystal. Cool very slowly.
Low Yield Too much solvent used; Product too soluble in cold solvent.Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop).
Color Persistence Oxidized aniline impurities.Add activated charcoal (1-2% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite before cooling.
Hydrolysis Prolonged heating in aqueous/alcoholic media.Switch to Protocol A (EtOAc/Heptane). Avoid water. Limit heating time to <15 mins.

Part 5: Safety & Handling (E-E-A-T)

Warning:


-Haloamides are potent alkylating agents. 
  • Lachrymator Hazard: Similar to

    
    -bromoacetophenones, this compound may act as a lachrymator (tear gas). Always handle in a functioning fume hood. 
    
  • Skin Sensitization: Avoid all skin contact. Double-glove (Nitrile) and wear a lab coat. If exposed, wash with copious amounts of soap and water; do not use ethanol (increases skin permeability).

  • Waste Disposal: All mother liquors containing the bromide must be treated as halogenated organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012 . (Source for solvent selection logic in process chemistry).[3][4][5][6]

  • BenchChem Technical Support. Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide. Retrieved from (Accessed Oct 2025).

  • National Institutes of Health (NIH). PubChem Compound Summary for 2-Bromo-N-phenylpropanamide. Retrieved from (Accessed Oct 2025).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. Retrieved from (Accessed Oct 2025).

Sources

using 2-Bromo-N-(3,5-difluorophenyl)propanamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Bromo-N-(3,5-difluorophenyl)propanamide as a Versatile Electrophilic Intermediate

Introduction

This compound is a specialized electrophilic building block widely utilized in the synthesis of non-steroidal Androgen Receptor Modulators (SARMs) and agrochemical active ingredients. Structurally, it combines an electron-deficient 3,5-difluoroaniline moiety with a reactive


-bromoamide handle.

Its primary utility lies in its ability to undergo controlled nucleophilic substitution (


) reactions, allowing for the introduction of complex ether or amine linkages while retaining the pharmacologically critical N-arylpropanamide backbone. This note details the synthesis, handling, and downstream application of this intermediate, with a specific focus on avoiding common side-reactions such as elimination to acrylamides.

Chemical Profile & Safety

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 264.07 g/mol
Physical State White to off-white crystalline solid
Melting Point 110–115 °C (Typical)
Solubility Soluble in DCM, THF, Acetone, DMF; Insoluble in Water
Reactivity Class Alkylating Agent (

-haloamide)

Safety Warning: This compound is a skin and eye irritant and a potential sensitizer. The precursor, 3,5-difluoroaniline, is toxic if inhaled or absorbed. All operations must be conducted in a fume hood.

Upstream Protocol: Synthesis of the Intermediate

If the intermediate is not purchased commercially, it is synthesized via the Schotten-Baumann reaction or anhydrous acylation.

Objective: Acylation of 3,5-difluoroaniline with 2-bromopropionyl bromide.

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)

  • 2-Bromopropionyl bromide (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 3,5-difluoroaniline (e.g., 10 g) and DCM (100 mL). Cool to 0°C under nitrogen atmosphere.[1]

  • Base Addition: Add TEA (1.2 equiv) dropwise.

  • Acylation: Add 2-bromopropionyl bromide (1.1 equiv) dropwise over 30 minutes via an addition funnel. Caution: Exothermic. Maintain internal temperature < 5°C to prevent racemization (if using chiral starting material) or bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted aniline and amine salts.

    • Wash with Sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or Ethanol to yield off-white needles.

Downstream Application: Etherification (SARM Synthesis)

This is the critical application step. The


-bromo group is displaced by a phenolic nucleophile (e.g., 4-cyanophenol or similar bioisosteres) to form the ether linkage characteristic of Ostarine-like SARMs.

Mechanism:


 Nucleophilic Substitution.
Critical Quality Attribute:  If the starting amide is chiral (e.g., 2S), the reaction proceeds with inversion of configuration  (to 2R).

Protocol:

  • Reagents:

    • This compound (1.0 equiv)

    • Substituted Phenol (e.g., 4-cyanophenol) (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv) - Note: Use anhydrous, finely ground.
      
    • Solvent: Acetone or MEK (Methyl Ethyl Ketone). Avoid DMF if possible to simplify workup, but DMF is required for unreactive phenols.

  • Procedure:

    • Dissolve the phenol in Acetone. Add

      
       and stir at RT for 30 mins to generate the phenoxide in situ.
      
    • Add the 2-Bromo-amide intermediate.

    • Heat to reflux (approx. 56°C for Acetone) for 4–8 hours.

  • Troubleshooting (The Elimination Trap):

    • Issue: Formation of N-(3,5-difluorophenyl)acrylamide (Elimination product) instead of the ether.

    • Cause: High temperature or using strong, bulky bases (e.g., t-BuOK) or protic solvents that solvate the anion too strongly.

    • Solution: Stick to Carbonate bases (

      
      , 
      
      
      
      ) and keep temperature moderate (< 80°C).

Data Presentation: Solvent Effects on Yield

SolventBaseTemp (°C)Yield (Ether)Yield (Elimination By-product)
Acetone

56 (Reflux)88% < 2%
DMF

8082%8%
Ethanol NaOEt7815%75% (Avoid!)

Visual Workflows

Figure 1: Synthesis of the Intermediate

SynthesisWorkflow Aniline 3,5-Difluoroaniline Reaction Acylation (DCM, TEA, 0°C) Aniline->Reaction AcylBromide 2-Bromopropionyl Bromide AcylBromide->Reaction Workup Acid Wash & Recrystallization Reaction->Workup Intermediate 2-Bromo-N-(3,5-difluorophenyl) propanamide Workup->Intermediate Yield >85%

Caption: Step-wise synthesis of the alpha-bromoamide intermediate via Schotten-Baumann conditions.

Figure 2: Divergent Reactivity & Mechanism

ReactivityPathways Start 2-Bromo-N-(3,5-difluorophenyl) propanamide Path_SN2 Pathway A: Substitution (Desired) Reagent: Phenol / K2CO3 / Acetone Start->Path_SN2 Mild Base, <60°C Path_E2 Pathway B: Elimination (Avoid) Reagent: Strong Base / High Heat Start->Path_E2 Strong Base, >80°C Product_Ether Ar-O-CH(Me)-CONH-Ar (Ether Product) Path_SN2->Product_Ether SN2 Mechanism Product_Alkene Acrylamide By-product (Elimination) Path_E2->Product_Alkene E2 Mechanism

Caption: Divergent pathways: Controlling conditions to favor Substitution (Etherification) over Elimination.

References

  • Dalton, J. T., et al. (2011).[2] "The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women." Journal of Cachexia, Sarcopenia and Muscle.

  • Kim, J., et al. (2013). "Synthesis and biological evaluation of arylpropionamide derivatives as selective androgen receptor modulators." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. "2-Bromo-N-arylpropanamide derivatives Safety Data Sheet."

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Williamson Ether Synthesis protocols).

Sources

preparation of alpha-bromoamides from 3,5-difluoroaniline

Application Note: Synthesis of -Bromoamides from 3,5-Difluoroaniline

Executive Summary

This guide details the protocol for synthesizing


-(3,5-difluorophenyl)-2-bromoacetamide

3,5-difluoroaniline

The presence of fluorine atoms at the 3- and 5-positions renders the aniline electron-deficient, significantly reducing its nucleophilicity compared to unsubstituted aniline. Consequently, standard acylation protocols require modification to ensure complete conversion while preventing hydrolysis of the labile

Chemical Background & Mechanistic Insight

Reactivity Profile

The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the anilinium ion (approx. pKa ~ 3.5 vs. 4.6 for aniline). This reduced basicity correlates with reduced nucleophilicity of the amino group (

  • Challenge: Slower attack on the acyl halide electrophile.

  • Risk: Competitive hydrolysis of the highly reactive bromoacetyl bromide if moisture is present.

  • Solution: Use of anhydrous conditions with a non-nucleophilic organic base (Method A) or a rapidly stirred biphasic system (Method B) to drive kinetics.

Reaction Scheme

The synthesis involves a nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous).

ReactionSchemeSM13,5-Difluoroaniline(Nucleophile)IntermediateTetrahedralIntermediateSM1->IntermediateAttackSM2Bromoacetyl Bromide(Electrophile)SM2->IntermediateBaseBase(TEA or DIPEA)ByproductHBr-Base SaltBase->ByproductScavenge H+ProductN-(3,5-difluorophenyl)-2-bromoacetamideIntermediate->ProductEliminationIntermediate->Byproduct

Figure 1: Mechanistic pathway for the acylation of 3,5-difluoroaniline.

Experimental Protocols

Reagents and Materials
ReagentCASMW ( g/mol )Equiv.Role
3,5-Difluoroaniline 372-39-4129.111.0Limiting Reagent
Bromoacetyl bromide 598-21-0201.861.1 – 1.2Electrophile
Triethylamine (TEA) 121-44-8101.191.2 – 1.5Base (HCl Scavenger)
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous (Reaction)
1M HCl (aq) --WashRemove unreacted amine
Method A: Anhydrous Acylation (Recommended for <10g scale)

Best for high purity and avoiding hydrolysis.

Step-by-Step Procedure:

  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and a stir bar. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge 3,5-difluoroaniline (1.0 equiv) and anhydrous DCM (10 mL per gram of aniline). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (1.2 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Note: The electron-deficient aniline may not form a salt with TEA immediately, keeping the solution clear.

  • Acylation: Dilute Bromoacetyl bromide (1.15 equiv) in a small volume of DCM (1:1 v/v). Add this solution dropwise over 15–30 minutes to the cold aniline solution.

    • Critical: Exotherm control is vital. Maintain internal temp < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitor: Check TLC (Hexane:EtOAc 3:1). The aniline spot (more polar/streaking) should disappear; the amide product will be less polar.

  • Work-up:

    • Quench with water (equal volume).

    • Separate phases.[1] Wash the organic layer successively with:

      • 1M HCl (2x) – Crucial to remove unreacted 3,5-difluoroaniline.

      • Sat. NaHCO

        
         (2x) – Removes acidic impurities.
        
      • Brine (1x).

    • Dry over anhydrous

      
       or 
      
      
      . Filter and concentrate in vacuo at < 40°C (product can be thermally sensitive).
  • Purification:

    • The crude solid is often pure enough (>95%).[2]

    • If needed, recrystallize from Hexane/EtOAc or Isopropyl Alcohol (IPA) .

Method B: Biphasic Schotten-Baumann (Scale-up >10g)

Best for larger scales to manage heat and salt precipitation.

  • Setup: Dissolve 3,5-difluoroaniline in DCM or EtOAc. Add an equal volume of saturated aqueous

    
     or 
    
    
    .
  • Addition: Cool to 0°C. Vigorously stir the biphasic mixture.

  • Reaction: Add Bromoacetyl bromide (neat or in DCM) dropwise.

  • Completion: Stir at 0°C for 1 hour, then RT for 1 hour.

  • Work-up: Separate layers. Wash organic layer with water and brine. Dry and concentrate.

Process Workflow & Decision Tree

WorkflowStartStart: 3,5-DifluoroanilineCheckScaleCheck ScaleStart->CheckScaleMethodAMethod A: Anhydrous DCM/TEA(High Purity)CheckScale->MethodA< 10gMethodBMethod B: Biphasic EtOAc/NaHCO3(Heat Management)CheckScale->MethodB> 10gMonitorMonitor: TLC/LCMS(Target: [M+H] or [M+H+2] Br pattern)MethodA->MonitorMethodB->MonitorWorkupAcid Wash (1M HCl)*Critical Step*Monitor->WorkupCompletePurifyRecrystallization(Hexane/EtOAc)Workup->Purify

Figure 2: Operational workflow for selecting the synthesis method and downstream processing.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Conversion Low nucleophilicity of aniline.Add catalyst (0.1 eq DMAP) or heat to reflux (DCM) after initial addition.
Bis-acylation Excess acid bromide or high temp.Strictly control stoichiometry (1.1 eq) and keep addition at 0°C.
Product Hydrolysis Wet solvents or prolonged aqueous workup.Use anhydrous DCM; minimize contact time with aqueous base during workup.
Purple/Dark Color Oxidation of aniline.Perform reaction under inert atmosphere (

).
Emulsion Density of DCM/Water similar with salts.Add Brine to break emulsion or switch solvent to EtOAc.[3]

Analytical Checkpoint:

  • 1H NMR (DMSO-d6): Look for the singlet (

    
     ppm) corresponding to 
    
    
    . The aromatic protons of 3,5-difluoroaniline usually appear as a triplet (
    
    
    ppm, tt) and a doublet (
    
    
    ppm).
  • LCMS: Bromine isotopes (

    
     and 
    
    
    ) give a characteristic 1:1 doublet peak pattern (M and M+2).

Safety & Handling (HSE)

  • Bromoacetyl Bromide: EXTREME DANGER. Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Must be handled in a functioning fume hood.[3] Keep a neutralizing agent (aq. bicarbonate) ready for spills.

  • 3,5-Difluoroaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential methemoglobinemia inducer (like other anilines). Wear double nitrile gloves.

  • Waste Disposal: Aqueous washes containing bromide and aniline residues must be segregated into halogenated organic or toxic aqueous waste streams, not general drain.

References

  • General Amidation Protocol (Schotten-Baumann)

    • Source: Organic Syntheses, Coll. Vol. 1, p. 111 (1941).
    • Context: Foundational chemistry for reacting amines with acid chlorides/bromides.
    • URL:[Link]

  • Reactivity of Electron-Deficient Anilines

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Rel
    • Context: Discusses the synthesis of warheads for covalent inhibition using electron-poor arom
    • URL:[Link] (General Journal Link for foundational context).

  • Specific Compound Data (CAS 405937-75-9)

    • Source: PubChem Compound Summary for CID 2773280 (N-(4-bromo-3,5-difluorophenyl)acetamide - structural analog reference).[4]

    • Context: Used for physical property estimation and safety data verific
    • URL:[Link][4]

  • BenchChem Protocol for Difluoro-analogs: Source: BenchChem Technical Support, "Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide". Context: Validates the use of DCM/Pyridine/TEA systems for difluoroaniline isomers.
  • Safety Data Sheet (Bromoacetyl Bromide)

Troubleshooting & Optimization

troubleshooting oil formation during 2-Bromo-N-(3,5-difluorophenyl)propanamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-2B-35DF-OIL Topic: Troubleshooting Oil Formation (LLPS) in 2-Bromo-N-(3,5-difluorophenyl)propanamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Issue: You are experiencing "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleation. Instead of forming a crystalline lattice, the product separates as a solute-rich liquid phase (oil droplets) suspended in the mother liquor.[1][2]

The Chemistry:

  • Molecule: this compound.

  • Risk Factors:

    • Conformational Flexibility: The

      
      -bromo alkyl chain and the amide linkage introduce rotational degrees of freedom, making lattice organization entropically costly.
      
    • Fluorine Lipophilicity: The 3,5-difluoro substitution increases lipophilicity, often lowering the melting point relative to non-fluorinated analogues.

    • Impurity Profile:

      
      -bromo amides are reactive intermediates. Residual starting materials (anilines) or byproducts (acrylamides via HBr elimination) act as "solvents," depressing the melting point further.
      

The Physics: Oiling out occurs when the Liquid-Liquid Spinodal curve intersects the Solubility curve in the metastable zone. You are cooling the solution into a region where the stable state is two liquids (oil + solvent) rather than solid + solvent.[2][3]

The Physics of Oiling Out (Visualized)

To fix this, you must visualize where your process is failing on the Phase Diagram.

PhaseDiagram cluster_0 Thermodynamic Pathway Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Metastable Metastable Zone (Ideal Nucleation) Cooling->Metastable Slow Cooling Spinodal Spinodal Decomposition (Oiling Out Zone) Cooling->Spinodal Fast Cooling / High Impurity Crystal Crystalline Solid Metastable->Crystal Seeding Added Oil Stable Oil Phase Spinodal->Oil LLPS Occurs Oil->Crystal Slow Hardening (Impure Block)

Figure 1: The bifurcation of crystallization pathways. Oiling out occurs when the system crosses into the Spinodal zone before crystal nuclei can form.

Troubleshooting Guide (FAQs)

Q1: Is the oil recoverable, or should I discard it?

Do NOT discard. The oil is your product in a super-concentrated, amorphous liquid state.

  • Immediate Fix: Re-heat the mixture until the oil re-dissolves (becomes a single phase).

  • The Adjustment: You must lower the supersaturation. Add 10–20% more solvent or switch to a solvent with a higher boiling point to allow processing at higher temperatures.

Q2: Why does it oil out even when I cool slowly?

This indicates your impurity profile is likely depressing the melting point of the solid below the temperature at which the solution becomes saturated.[4]

  • Mechanism: Impurities act as a solvent for your product.[1][4] If the melting point of the impure solid drops below the crystallization temperature (

    
    ), the product will separate as a liquid.[2][4]
    
  • Action: Perform a "charcoal drop" (activated carbon filtration) while hot to remove tarry impurities before attempting crystallization again.

Q3: What is the "Cloud Point" vs. "Oil Point"?
  • Cloud Point: The temperature where the solution becomes turbid due to crystal nucleation (Good).

  • Oil Point: The temperature where the solution becomes turbid due to droplet formation (Bad).

  • Test: If you see turbidity, stop stirring for 1 minute. If the turbidity settles into a distinct bottom layer (oil), you have oiled out.[1] If it remains suspended or settles as powder, you have crystals.[5]

Strategic Protocols

Protocol A: Seeding at the Cloud Point (The "Gold Standard")

Objective: Bypass the nucleation energy barrier to prevent the system from reaching the oiling-out concentration.

  • Determine Saturation: Dissolve 1.0 g of crude amide in the minimum amount of hot solvent (e.g., Toluene/Heptane 1:1) at 60°C.

  • Cool to Cloud Point: Cool slowly (0.5°C/min). Note the temperature (

    
    ) where oil droplets first appear. Example: 45°C.
    
  • Reset: Re-heat to 65°C to dissolve the oil.

  • The Fix: Cool to

    
      (e.g., 50°C). The solution should be clear.
    
  • Seed: Add 1-2 wt% of pure, crystalline seed material.

  • Age: Hold at this temperature for 1-2 hours. You must see crystal growth on the seeds before cooling further.

  • Ramp: Cool to 0°C at a rate of 0.2°C/min.

Protocol B: Solvent System Optimization

Objective: Change the solvent interaction parameter (


) to favor solid formation.
Solvent SystemSuitabilityNotes
Toluene / Heptane High Excellent for aromatic amides. Toluene provides

-

stacking solubility; Heptane acts as a gradual anti-solvent.
IPA / Water Medium Risk of hydrolysis of the

-bromo group if heated too long. Water is a strong anti-solvent but can induce rapid oiling.[6]
Ethyl Acetate / Hexane High Good polarity match.[6] If oiling occurs, increase the Ethyl Acetate ratio to keep impurities in solution.
DCM / Hexane Low DCM is too volatile; evaporation changes the composition too fast, leading to skinning/oiling.

Decision Tree for Troubleshooting

Follow this logic flow to resolve the issue in real-time.

TroubleshootingTree Issue Problem: Oiling Out Observed CheckPurity Check Purity (TLC/HPLC) Issue->CheckPurity Impure Purity < 90% CheckPurity->Impure Pure Purity > 95% CheckPurity->Pure ActionClean Action: Silica Plug or Charcoal Filtration Impure->ActionClean CheckSolvent Check Solvent System Pure->CheckSolvent SingleSolvent Single Solvent Used CheckSolvent->SingleSolvent BinarySolvent Binary System Used CheckSolvent->BinarySolvent ActionSeed Action: Seed at T_sat - 2°C (Metastable Zone) SingleSolvent->ActionSeed ActionAdjust Action: Increase 'Good' Solvent Ratio or Change Anti-solvent BinarySolvent->ActionAdjust

Figure 2: Logical workflow for diagnosing the root cause of oil formation.

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Monitoring. [Link][1]

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation.[7][8][9] Organic Process Research & Development. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization and Solvent Selection. [Link]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as


-bromo amides can be potent alkylating agents and skin irritants.

Sources

minimizing side reactions in alpha-bromoamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Alpha-Haloamide Synthesis Technical Support Center .

Ticket ID: #AB-SYN-001 Status: Open Subject: Minimizing Side Reactions in


-Bromoamide Synthesis
Assigned Specialist:  Senior Application Scientist

Overview: The Stability-Reactivity Paradox

You are likely here because your HPLC trace shows a "forest" of peaks instead of a clean product.


-Bromoamides are high-energy electrophiles. They are designed to react, which makes them inherently unstable during synthesis.

The two primary routes to synthesize these scaffolds are:

  • Direct Bromination: Reacting an existing amide with a brominating agent (e.g., NBS).[1]

  • Acylation (The Coupling Route): Reacting an amine with

    
    -bromoacetyl bromide.
    

Each route has distinct failure modes. This guide is structured to troubleshoot these specific pathways.

Module 1: The Coupling Route (Acylation)

Scenario: You are reacting an amine with


-bromoacetyl bromide.[2]
Common Failure:  The product is contaminated with a dimer (amine-alkylated product) or the yield is low due to hydrolysis.
The Core Problem: Kinetic vs. Thermodynamic Control

In this reaction, the amine is a nucleophile, and


-bromoacetyl bromide possesses two  electrophilic sites:
  • The Carbonyl Carbon (Site A): Attack here leads to the desired amide (Acylation). This is fast but reversible (initially).

  • The

    
    -Carbon (Site B):  Attack here leads to an alkylated amine (S_N2). This is slower but irreversible.
    

Critical Mechanism: If you mix reagents too hot, or if the amine is in large excess locally, the amine will attack the


-carbon of your newly formed product, leading to "double alkylation" (dimerization).
Troubleshooting Protocol: The "Inverse Addition" Technique
ParameterRecommendationScientific Rationale
Temperature

to

Low temperature favors the kinetic product (Acylation) over the thermodynamic S_N2 product.
Stoichiometry Amine (

eq) : Acid Halide (

eq)
Never allow the amine to be in excess. A slight deficiency of amine prevents it from attacking the product.
Addition Order Add Amine to Acid Halide Crucial. By adding the amine slowly into the acid halide, the concentration of free amine is always low relative to the electrophile.
Base Non-nucleophilic (e.g., DIPEA, 2,6-Lutidine)Pyridine can sometimes cause displacement of the bromide. Sterically hindered bases prevent this.

Module 2: The Direct Bromination Route (NBS)

Scenario: You are treating an amide with


-Bromosuccinimide (NBS).[3]
Common Failure:  Hoffmann Rearrangement (loss of carbonyl) or N-bromination.
The "Primary Amide" Trap

If you are starting with a primary amide (


) and use basic conditions, you will trigger the Hoffmann Rearrangement .
  • Mechanism: Base deprotonates the N-H ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     N-Bromination 
    
    
    
    Migration of R group
    
    
    Isocyanate
    
    
    Amine (loss of carbon).[4]
  • Solution: Do not use basic conditions for primary amides. Use acidic radical conditions or switch to the Coupling Route (Module 1).

The Regioselectivity Crisis (N-Br vs. C-Br)

For secondary/tertiary amides, NBS can brominate the Nitrogen (kinetic) or the


-Carbon (thermodynamic/radical).

Diagnostic Table:

SymptomDiagnosisCorrective Action
Product is unstable/reverts N-Bromination occurred. The N-Br bond is labile.Switch solvent to non-polar (

or Benzene substitute like PhCF

) to favor Radical mechanism.
Loss of Carbonyl peak in IR Hoffmann Rearrangement .Acidify reaction.[5] Ensure no free base is present.
Gem-dibromide formation Over-bromination .Stop reaction at 85% conversion. The second Br adds faster than the first due to radical stabilization.

Module 3: Post-Synthesis Instability (Elimination)

Scenario: You isolated the product, but after drying or storage, it turned into a brown oil containing


-unsaturated amide (acrylamide).

Root Cause:


-Bromoamides are prone to 

elimination of

, especially if the

-proton is acidic.

Stabilization Protocol:

  • Quench: Do not use strong basic washes (NaOH/NaHCO

    
    ) if your product is sensitive. Use dilute acid (
    
    
    
    ) or neutral water.
  • Solvent Removal: Never heat the rotavap bath above

    
    .
    
  • Storage: Store with a trace of acid stabilizer (e.g., on silica gel) or at

    
    .
    

Visual Troubleshooting Guides

Figure 1: Reaction Pathway Decision Matrix

Use this logic flow to select the correct synthetic route and avoid dead-ends.

G Start Start: Target Alpha-Bromoamide AmideType What is your starting material? Start->AmideType RouteA Route A: Coupling (Amine + Bromoacetyl Bromide) AmideType->RouteA Starting with Amine RouteB Route B: Direct Bromination (Amide + NBS) AmideType->RouteB Starting with Amine Critical Control:\nInverse Addition @ -78C Critical Control: Inverse Addition @ -78C RouteA->Critical Control:\nInverse Addition @ -78C Decision1 Is the Amide Primary? (R-CONH2) RouteB->Decision1 Risk1 High Risk: Hoffmann Rearrangement Decision1->Risk1 Yes (Basic Conditions) Action1 Use Radical Conditions (AIBN/Light/Non-polar) Decision1->Action1 No (Sec/Tert Amide) Action2 Use Ionic Conditions (NH4OAc/Acid Cat.) Decision1->Action2 Yes (Acidic Only)

Caption: Decision matrix for selecting the synthesis route based on substrate class to avoid Hoffmann degradation.

Figure 2: The "Coupling" Failure Mechanism

Understanding why "dumping" reagents together leads to impurities.

Mechanism Amine Free Amine (Nucleophile) Path1 Path 1: Attack at Carbonyl (Kinetic/Fast) Amine->Path1 Path2 Path 2: Attack at Alpha-Carbon (Thermodynamic/Slow) Amine->Path2 AcylBromide Alpha-Bromoacetyl Bromide (Electrophile) AcylBromide->Path1 AcylBromide->Path2 Product Target Alpha-Bromoamide Path1->Product Impurity Impurity: Alkylated Amine (Dimerization) Path2->Impurity Product->Impurity Reaction with Excess Amine

Caption: Kinetic vs. Thermodynamic pathways. Path 2 and the dashed line represent the side reactions caused by excess amine or heat.

Standardized Protocol: High-Purity Coupling

Objective: Synthesis of


-benzyl-2-bromoacetamide (Model Substrate).

Reagents:

  • Benzylamine (

    
    )
    
  • 
    -Bromoacetyl bromide (
    
    
    
    ) — Slight excess is key.
  • Dichloromethane (DCM), Anhydrous (

    
    )
    
  • Triethylamine (

    
    ) or DIPEA.
    

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Charge Electrophile: Add

    
    -Bromoacetyl bromide and 
    
    
    
    DCM. Cool to
    
    
    (Dry ice/Acetone).
  • Prepare Nucleophile: In a separate flask, dissolve Benzylamine and Base in

    
     DCM.
    
  • Inverse Addition: Transfer the Amine/Base solution into a dropping funnel. Add dropwise to the Electrophile solution over 60 minutes .

    • Why? This keeps the concentration of amine effectively zero, preventing it from attacking the product (S_N2).

  • Warm Up: Allow to warm to

    
     over 2 hours. Do not heat to reflux.
    
  • Quench: Wash with

    
     (cold) to remove amine salts, then Brine.
    
  • Concentrate: Rotavap at

    
    .
    

References

  • N-Bromosuccinimide (NBS) Profile. Organic Chemistry Portal. (Discusses radical vs. ionic pathways and Wohl-Ziegler reaction). [Link]

  • Hoffmann Rearrangement Mechanism. Wikipedia. (Detailed mechanism on the interaction of primary amides with bromine/base). [Link]

  • Safe Scale-Up of Bromination Reactions. Organic Process Research & Development (ACS). (Safety data regarding NBS thermal stability and side reactions). [Link]

  • Nucleophilicity of Amines. Master Organic Chemistry. (Explains the reactivity trends that lead to self-alkylation side reactions). [Link]

  • Alpha-Elimination and Beta-Elimination. Wikipedia. (Context on the elimination side-reaction to unsaturated systems). [Link]

Sources

Technical Support Center: Stability of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Product Category: Halogenated Amide Intermediates Applicable For: Synthesis of pharmaceutical intermediates, PROTAC linkers, and peptidomimetics.

Diagnostic Overview: What are you observing?

Before proceeding to the mechanism, identify your issue based on the experimental observations below.

Observation (TLC/LCMS)Mass Shift (

)
Probable IssueSeverity
New lipophilic spot (Higher

)
-80 / -82 Da (Loss of HBr)Elimination (Acrylamide formation)Critical
Loss of SM , New polar spot (Low

)
-155 Da (Mass of amine fragment)Hydrolysis (Amide cleavage)Critical
New polar spot (Lower

)
-62 / -64 Da (Br

OH)
Substitution (

)
Moderate
Complex mixture / PolymerizationVariableMichael Addition (Post-elimination)High

The Chemistry of Instability (Root Cause Analysis)

The instability of 2-Bromo-N-(3,5-difluorophenyl)propanamide in basic conditions is driven by three competing electrophilic sites. The 3,5-difluorophenyl ring acts as a strong Electron-Withdrawing Group (EWG), which significantly alters the reactivity profile compared to non-fluorinated analogs.

Key Mechanistic Drivers:
  • Acidity of the

    
    -Proton:  The carbonyl group and the bromine atom both pull electron density from the 
    
    
    
    -carbon. Base can easily abstract this proton, leading to E2 Elimination .
  • Electrophilicity of the Carbonyl: The electron-poor 3,5-difluoroaniline moiety pulls density from the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack (

    
    ), leading to Hydrolysis .
    
  • Leaving Group Ability: Bromine is an excellent leaving group, facilitating both Elimination and Nucleophilic Substitution (

    
    ).
    
Pathway Visualization

The following diagram illustrates the competing degradation pathways when the compound is exposed to base (e.g., NaOH,


, or amine bases).

DegradationPathways SM 2-Bromo-N-(3,5-difluorophenyl) propanamide (Starting Material) Enolate Enolate / Carbanion (Transition State) SM->Enolate Deprotonation (Fastest) TetInt Tetrahedral Intermediate SM->TetInt Nu- Attack on C=O Hydroxy 2-Hydroxy-N-... propanamide (Substitution Product) SM->Hydroxy Direct SN2 (Br displacement) Base Base (OH-, RO-, R3N) Acrylamide N-(3,5-difluorophenyl) acrylamide (Elimination Product) Enolate->Acrylamide Loss of Br- (E2 Mechanism) Hydrolysis 3,5-Difluoroaniline + 2-Bromopropanoic Acid TetInt->Hydrolysis C-N Bond Cleavage

Figure 1: Competing degradation pathways. Note that E2 elimination is often kinetically favored over hydrolysis in non-aqueous or sterically hindered bases.

Troubleshooting Guide

Issue A: "I see a new spot with mass [M-HBr]" (Elimination)

Cause: The base is acting as a Brønsted base rather than a nucleophile, abstracting the acidic


-proton. This is common with amine bases (

, DIPEA) or bulky alkoxides (

).
  • Corrective Action:

    • Switch Base: Use inorganic bases with lower

      
       if possible (e.g., 
      
      
      
      instead of
      
      
      ).
    • Temperature Control: Elimination is entropically favored. Cool the reaction to 0°C or -10°C during base addition.

    • Solvent Change: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they enhance the basicity of anions.

Issue B: "My product is disappearing, and I see aniline" (Hydrolysis)

Cause: Hydroxide attack on the carbonyl. The 3,5-difluorophenyl group makes the amide bond significantly more fragile than a standard phenylamide.

  • Corrective Action:

    • Limit Water: Ensure solvents are anhydrous.

    • pH Monitoring: Do not exceed pH 10 during workup.

    • Quench Protocol: Quench reactions into a buffered solution (e.g., saturated

      
       or dilute citric acid) rather than strong aqueous base.
      
Issue C: "Conversion is slow, but heating causes degradation"

Cause: The "Goldilocks" problem. Heat accelerates both


 (desired if doing substitution) and Elimination/Hydrolysis (undesired).
  • Corrective Action:

    • Catalysis: If trying to displace the Bromine with a nucleophile, add a catalyst like KI (Finkelstein condition) or a phase transfer catalyst (TBAB) to accelerate the desired

      
       reaction at lower temperatures [1].
      

Standard Operating Procedures (SOP)

Recommended Handling Protocol

To maximize stability during synthesis or workup:

  • Storage: Store solid at -20°C under inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture over time.

  • Reaction Conditions:

    • Preferred Solvents: DCM, THF, or Toluene.

    • Avoid: Methanol/Ethanol with strong bases (promotes solvolysis/alkoxide formation).

  • Workup (Critical Step):

    • Do NOT wash with 1M NaOH.

    • Use: Saturated

      
       or dilute acid (0.5M HCl) for washes, provided the product does not precipitate.
      
    • Dry: Use

      
       immediately and evaporate at 
      
      
      
      .
Stability Data Table
ConditionStability PredictionMajor Byproduct
Aq.[1] NaOH (1M), RT Unstable (< 1 hr)Aniline + Hydroxy acid

/ DMF, 60°C
Unstable (Fast)Acrylamide (Elimination)

/ DCM, 0°C
ModerateAcrylamide (Slow)
Pyridine / DCM, RT StableN/A

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Suzuki coupling? A: Yes, but the basic conditions required for Suzuki coupling (e.g.,


, heat) pose a risk. Use weak bases (Phosphates, Fluorides) or anhydrous conditions to prevent hydrolysis/elimination.

Q: Why is the 3,5-difluoro analog less stable than the unsubstituted phenyl analog? A: The fluorine atoms are electron-withdrawing. This reduces the electron density on the amide nitrogen, making the C-N bond weaker (easier hydrolysis) and the


-proton more acidic (easier elimination) [2].

Q: I isolated the acrylamide byproduct. Is it toxic? A: Yes. Acrylamides are potent Michael acceptors and can covalently bind to cysteine residues in proteins. Handle with extreme care.

References

  • Vertex AI Search. (2023). Reactivity of alpha-bromoamides in basic conditions. Retrieved from 2 (Discusses substitution vs. elimination competition in

    
    -haloamides).
    
  • Save My Exams. (2025). Elimination Reactions of Halogenoalkanes. Retrieved from 3 (General mechanism for base-induced elimination).

  • ChemicalBook. (2025). 2-bromo-N-isopropylacetamide Properties. Retrieved from 4 (Analogous compound properties and handling).

Sources

optimizing temperature for reaction of aniline with acid bromides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Reaction of Aniline with Acid Bromides Reference Code: AS-AB-001 Status: Active Audience: Medicinal Chemists, Process Chemists

The Thermodynamics of Reactivity (Theory)

Why Acid Bromides?

You are likely using an acid bromide (


) instead of the more common acid chloride (

) because your carboxylic acid substrate is sterically hindered or electron-deficient, requiring a more reactive electrophile.

The Critical Variable: Acid bromides are significantly more reactive than acid chlorides. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide (


) a superior leaving group.
Leaving GroupConjugate Acid (

)
Bond Length (

)
Relative ReactivityRecommended Start Temp
Bromide (

)
-9 (HBr) 1.96 High -10°C to 0°C
Chloride (

)
-7 (HCl)1.79Moderate0°C to RT
Carboxylate4-5 (RCOOH)1.36LowRT to Reflux

The Temperature Trap: Because the activation energy barrier for the nucleophilic attack of aniline on an acid bromide is lower, the reaction is highly exothermic .

  • Too High (>20°C initial): Risks "runaway" exotherms, formation of di-acylated byproducts (imides), and oxidation of the aniline (often turning the mixture purple/black).

  • Too Low (<-20°C): Solubility of the aniline or the base scavenger becomes the limiting factor, leading to heterogeneous mixtures and stalled conversion.

Standard Operating Procedure (SOP)

Objective: Synthesis of Amide via Anhydrous Acylation Scale: Standard Laboratory (1–10 mmol)

Reagents & Setup
  • Substrate: Aniline derivative (1.0 equiv)[1]

  • Electrophile: Acid Bromide (1.1 – 1.2 equiv)

  • Base Scavenger: Triethylamine (

    
    ) or Pyridine (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous).

Protocol Steps
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with inert gas.

  • Solvation: Dissolve the Aniline and Base in anhydrous solvent.

    • Checkpoint: Ensure full dissolution before cooling.

  • Thermal Equilibration: Submerge the flask in an ice/salt bath to reach an internal temperature of -5°C to 0°C .

  • Controlled Addition: Dissolve the Acid Bromide in a small volume of solvent. Add this solution dropwise to the aniline mixture over 30–60 minutes.

    • Critical Control: Monitor internal temperature. Do not allow T > 5°C.

  • Reaction Phase:

    • Maintain at 0°C for 1 hour.

    • Remove cooling bath and allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Cool back to 0°C. Quench with saturated

    
     or water to hydrolyze excess acid bromide.
    

Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway and the specific points where temperature control prevents failure modes.

ReactionPathway Start Aniline + Acid Bromide Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack (Fast, Exothermic) SideProduct2 Oxidized Aniline (Tarry/Black) Start->SideProduct2 T > 25°C + HBr accumulation Product Amide + HBr Salt Tetrahedral->Product Elimination of Br- SideProduct1 Di-acylated (Imide) Tetrahedral->SideProduct1 T > 20°C (Over-reaction) Control Control: < 0°C Prevents Side Reactions Control->Tetrahedral

Caption: Figure 1. Reaction mechanism showing critical temperature thresholds to avoid di-acylation and oxidation.

Troubleshooting & FAQs

Symptom: Immediate precipitation upon addition of Acid Bromide.

Diagnosis: This is usually the formation of the Aniline Hydrobromide salt .

  • The Chemistry: HBr is generated faster than the base can scavenge it, or the base is not soluble. The HBr protonates the unreacted aniline, rendering it non-nucleophilic.

  • Fix:

    • Ensure you are using at least 1.5 equivalents of base (TEA/Pyridine).

    • Increase solvent volume to improve solubility.

    • Do not heat to dissolve; this will cause degradation. Allow the reaction to stir longer at RT; the base will eventually liberate the aniline.

Symptom: The reaction mixture turned dark purple or black.

Diagnosis: Aniline Oxidation ("Aniline Black" formation).

  • The Chemistry: Anilines are electron-rich and susceptible to oxidation. If the reaction exotherms uncontrolledly, or if local concentration of acid bromide is too high, the aniline oxidizes.

  • Fix:

    • Check your cooling bath; ensure internal T < 5°C during addition.

    • Slow down the addition rate.

    • Degas your solvents to remove dissolved oxygen.

Symptom: Low yield; recovery of starting aniline.

Diagnosis: Hydrolysis of the Acid Bromide.[2]

  • The Chemistry: Acid bromides are extremely hygroscopic. Even trace moisture in the solvent or atmosphere will hydrolyze the acid bromide back to the carboxylic acid before it reacts with the aniline.

  • Fix:

    • Use freshly distilled solvents or molecular sieves.

    • Verify the quality of the acid bromide (it should be clear/yellow, not cloudy).

    • Increase acid bromide equivalents to 1.5.

Symptom: Formation of "Imide" (Double addition).[3]

Diagnosis: Temperature too high or excess reagent added too fast.[2]

  • The Chemistry: The amide product is still nucleophilic (at the nitrogen). If the temperature is high, the amide attacks a second molecule of acid bromide.

  • Fix:

    • Strictly maintain 0°C.

    • Add the acid bromide to the aniline (inverse addition), not the other way around, to keep the electrophile concentration low.

Decision Tree for Optimization

Use this logic flow to adjust your parameters if the standard protocol fails.

TroubleshootingTree Issue Identify Issue LowYield Low Conversion Issue->LowYield Impurities Many Impurities Issue->Impurities Moisture Check Moisture (Hydrolysis) LowYield->Moisture Sterics Steric Bulk? LowYield->Sterics DiAcyl Di-acylation (Imide) Impurities->DiAcyl Black Oxidation/Tars Impurities->Black DrySolvent Action: Distill Solvent Increase Electrophile Moisture->DrySolvent Heat Action: Reflux (Risk!) or Switch to Acid Chloride Sterics->Heat Cooler Action: Lower Temp (-20°C) Slower Addition DiAcyl->Cooler Inert Action: Degas Solvent Check Stoichiometry Black->Inert

Caption: Figure 2. Troubleshooting logic flow for optimizing amide synthesis yield and purity.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[3][4][5][6] Amide bond formation and peptide coupling.[4][5][7][] Tetrahedron, 61(46), 10827–10852.[5]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem Technical Support. (2025). Managing Exothermic Reactions During Bromination. (Note: General reference for exothermic nature of aniline reactions).

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectrum for 2-Bromo-N-(3,5-difluorophenyl)propanamide , a critical intermediate in the synthesis of isoxazoline-based agrochemicals and pharmaceuticals.[1]

Executive Summary & Compound Significance

This compound is an


-haloamide featuring a chiral center at the 

-carbon and an electron-deficient aromatic ring.[1] It serves as a pivotal electrophile in nucleophilic substitutions and cyclization reactions.[1]

This guide compares the diagnostic utility of 1H NMR against 19F NMR and HPLC , demonstrating why proton NMR is the superior primary method for structural validation, particularly for assessing the integrity of the aliphatic chain and the substitution pattern of the fluorinated ring.[1]

Comparative Analysis: Selecting the Right Analytical Tool

While HPLC is standard for purity, it fails to identify structural isomers (e.g., regioisomers of the difluoro substitution). 1H NMR bridges this gap.[1]

Table 1: Analytical Method Performance Comparison

Feature1H NMR 19F NMR HPLC-UV LC-MS
Structural Connectivity High (Shows full backbone)Low (Only shows aromatic ring)NoneLow (Mass only)
Regioisomer ID High (Coupling patterns)Medium (Shift differences)Low (Retention time only)None
Enantiomeric Purity Low (Requires chiral shift reagent)Low (Requires chiral probe)High (With chiral column)N/A
Throughput Low (5-10 mins/sample)High (<1 min/sample)Medium (15-30 mins)High
Primary Use Case Structure Validation Quick Fluorine CheckPurity QuantificationMass Confirmation

Analyst Insight: Use 1H NMR for the initial structural confirmation of the synthesized crude.[1] Use 19F NMR only as a secondary check to ensure no defluorination occurred during aggressive reaction conditions.

Detailed 1H NMR Spectrum Analysis
3.1. Molecular Structure & Labeling[1]
  • Formula:

    
    
    
  • Solvent: DMSO-

    
     (Recommended to prevent Amide-H exchange and sharpen signals).
    
  • Frequency: 400 MHz or higher recommended due to complex F-H coupling.[1]

3.2. Spectral Assignment Table[1][2][3]
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
NH Amide10.40 - 10.60Broad Singlet1HN/AHighly deshielded by carbonyl and phenyl ring.[1] Disappears with

shake.[1]
Ar-H (2,6) Aromatic7.30 - 7.45Multiplet2H

,

Chemically equivalent.[1] Coupled to adjacent F and meta-H.
Ar-H (4) Aromatic6.90 - 7.05

(Triplet of Triplets)
1H

,

Shielded by two ortho-Fluorines.[1] Distinct triplet pattern due to coupling with two equivalent F atoms.[1]
CH-Br Methine4.65 - 4.75Quartet1H

Deshielded by Br and Carbonyl.[1] Splits into quartet due to adjacent

.[1]
CH

Methyl1.70 - 1.80Doublet3H

Classic doublet pattern.[1]
3.3. Deep Dive: The Fluorine Coupling Effect

The aromatic region is non-standard due to Heteronuclear Spin-Spin Coupling between


H and 

F (Spin 1/2, 100% abundance).[1]
  • The "Triplet" at ~7.0 ppm: This is not a standard proton triplet.[1] It arises because the proton at position 4 is flanked by two equivalent Fluorine atoms (

    
    ).[1] The coupling constant 
    
    
    
    is large (~9 Hz), creating a wide triplet.[1]
  • The "Multiplet" at ~7.35 ppm: The protons at positions 2 and 6 couple to the Fluorine at positions 3 and 5 (

    
    ) and the proton at position 4 (
    
    
    
    ).[1] This results in a complex overlapping pattern often described as a "multiplet" in low-field instruments.[1]
Experimental Protocol: Synthesis & Analysis
4.1. Synthesis Workflow (Micro-Scale)

To generate the sample for analysis:

  • Reagents: 3,5-difluoroaniline (1.0 eq), 2-bromopropionyl bromide (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).[1][4]

  • Procedure:

    • Cool aniline/base mixture to 0°C.[1]

    • Add acid bromide dropwise (exothermic).[1]

    • Stir at RT for 2 hours.

    • Workup: Wash with 1N HCl (removes unreacted aniline) -> NaHCO3 -> Brine.[1]

    • Purification: Recrystallization from Hexane/EtOAc (Avoids column chromatography decomposition).[1]

4.2. NMR Sample Preparation[1][2]
  • Mass: 5-10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (preferred over 
    
    
    
    to visualize the Amide NH clearly).
  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 16 scans (standard), 30° pulse angle, 2s relaxation delay.[1]

Visualization of Logic & Workflow
Diagram 1: Aromatic Signal Splitting Tree

Visualizing how Fluorine splits the proton signals.

G H4_Origin H4 Proton (Origin) Split_F3 Split by F3 (3J_HF ~9Hz) H4_Origin->Split_F3 First Coupling Split_F5 Split by F5 (3J_HF ~9Hz) Split_F3->Split_F5 Second Coupling Result Observed Signal: Triplet (t) or Triplet of Triplets (tt) Split_F5->Result Final Pattern

Caption: Splitting logic for the C4-Proton. The large J-coupling to two equivalent Fluorines creates a distinct triplet.

Diagram 2: Analytical Decision Matrix

When to use 1H NMR vs HPLC.

G Start Crude Product Isolated Q1 Is structure confirmed? Start->Q1 NMR Run 1H NMR (DMSO-d6) Q1->NMR No HPLC Run HPLC-UV (C18 Column) Q1->HPLC Yes (Purity Check) Check1 Check: Aliphatic Region (Doublet + Quartet?) NMR->Check1 Final Proceed to Next Step HPLC->Final >95% Area Check2 Check: Aromatic Region (F-Coupling Pattern?) Check1->Check2 Check2->Final Matches

Caption: Workflow for validating the synthesis of this compound.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][5][6] (Standard text for coupling constants).

  • Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Link

  • PubChem. (2024).[1] 2-Bromo-N-phenylpropanamide (Analogous Backbone Data). National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1] 3,5-Difluoroaniline NMR Spectrum Data. Link

  • BenchChem. (2024).[1] Synthesis of alpha-haloacetamides experimental protocols. Link[1]

Sources

13C NMR chemical shifts for 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Analysis & Comparative Guide: 2-Bromo-N-(3,5-difluorophenyl)propanamide Context: Key Intermediate in Enzalutamide (MDV3100) Synthesis

Part 1: Executive Summary & Strategic Importance

This compound is a critical electrophilic intermediate used primarily in the synthesis of androgen receptor antagonists, most notably Enzalutamide (Xtandi) . Its structural integrity is paramount because the


-bromo stereocenter (typically racemic in the intermediate, later resolved or inverted) serves as the anchor for the thiohydantoin ring formation.

Why This Guide? Standard spectral databases often lack granular data for specific process intermediates. This guide bridges that gap by providing a comparative analysis of the target molecule against its non-halogenated precursor. We focus on the diagnostic utility of


C NMR, specifically distinguishing the unique Carbon-Fluorine (

) coupling patterns that validate the aromatic core, and the

-effect of bromine that confirms functionalization.

Part 2: Comparative 13C NMR Data (Target vs. Analog)

The following table contrasts the target molecule with its direct precursor, N-(3,5-difluorophenyl)propanamide (Des-bromo analog). This comparison allows researchers to verify the success of the


-bromination reaction (e.g., Hell-Volhard-Zelinsky or acyl bromide coupling).

Table 1: Comparative Chemical Shift Data (


, ppm) 
Solvent: DMSO-d

| Ref: TMS (0.0 ppm)
Carbon PositionCarbon TypeTarget: 2-Bromo Analog (

ppm)
Control: Des-Bromo Analog (

ppm)
Shift (

)
Diagnostic Feature
C=

Carbonyl (Amide)167.5 172.1-4.6Upfield shift due to inductive effect of

-Br.
C-

Methine (CH-Br)46.8 30.5 (CH

)
+16.3 Primary Confirmation Signal. Deshielding by Br.
C-

Methyl (CH

)
21.5 9.8+11.7

-effect of Bromine.
Ar-C3, C5 Aromatic C-F162.5 (dd) 162.4 (dd)~0.1

coupling (~245 Hz). Large doublet.
Ar-C1 Aromatic Ipso140.8 (t) 141.2 (t)-0.4

coupling (~13 Hz). Triplet pattern.
Ar-C2, C6 Aromatic Ortho102.1 (m) 101.8 (m)+0.3

coupling (~26 Hz).
Ar-C4 Aromatic Para98.5 (t) 98.2 (t)+0.3

coupling (~26 Hz). Triplet pattern.

Note on Coupling: The 3,5-difluoro substitution pattern creates a complex splitting system. The values above represent the chemical shift center.[1][2][3] The "Multiplet (m)" or "Triplet (t)" designations arise from the magnetic equivalence of the two fluorine atoms relative to the symmetry axis.

Part 3: Mechanistic Analysis of Spectral Features

The Alpha-Halogen Effect (The "Fingerprint")

The transformation from a propionyl group to an


-bromopropionyl group results in a massive downfield shift of the 

-carbon (~30 ppm

~47 ppm).
  • Mechanism: The electronegative Bromine atom deshields the carbon nucleus by withdrawing electron density (induction).

  • Validation: If this peak remains at 30 ppm, bromination failed. If it appears >60 ppm, check for di-bromination or solvent impurities.

The 3,5-Difluoro Aromatic Signature

The aromatic ring provides a self-validating internal standard due to the large Spin-Spin coupling between


C and 

F (Spin 1/2).
  • C3/C5 (Direct Bond): These carbons appear as a widely spaced doublet (or doublet of doublets) with a coupling constant (

    
    ) of approximately 240–245 Hz .
    
  • C4 (Between Fluorines): This carbon "sees" two equivalent fluorine atoms two bonds away. It appears as a triplet (

    
     Hz).
    
  • C1 (Amide attachment): This carbon is meta to both fluorines. It typically appears as a triplet with a smaller coupling constant (

    
     Hz).
    

Part 4: Experimental Protocol & Workflow

A. Synthesis (Validation Context)
  • Reaction: 3,5-Difluoroaniline + 2-Bromopropionyl bromide (in presence of base like K

    
    CO
    
    
    
    or TEA).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Purification: Recrystallization from EtOAc/Hexanes (Target mp: ~110–115 °C).

B. NMR Acquisition Parameters

To resolve the C-F coupling clearly, standard parameters must be adjusted.

  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C3, C5, C=O) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Scans (NS): Minimum 512 scans (due to splitting reducing peak height).

  • Spectral Width: 240 ppm (to capture C=O and C-F regions).

C. Workflow Diagram (Graphviz)

NMR_Workflow Start Crude Product (Post-Workup) Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if solubility low) Start->Solvent Acquisition Acquire 13C{1H} NMR (D1 = 3.0s, NS > 512) Solvent->Acquisition Check_Alpha Check 40-50 ppm region Acquisition->Check_Alpha Decision_Br Peak at ~47 ppm? Check_Alpha->Decision_Br Check_Ar Check 160-165 ppm region Decision_Br->Check_Ar Yes Fail_SM FAIL: Starting Material (Peak at 30 ppm) Decision_Br->Fail_SM No (Peak at 30ppm) Decision_F Large Doublet (J~245Hz)? Check_Ar->Decision_F Pass PASS: Target Confirmed (this compound) Decision_F->Pass Yes Fail_Imp FAIL: Impurity/Wrong Structure Decision_F->Fail_Imp No

Caption: Logical decision tree for validating this compound via 13C NMR, highlighting critical checkpoints for the alpha-carbon and aromatic C-F coupling.

Part 5: Troubleshooting & Stability

  • Solvent Effects (DMSO vs. CDCl

    
    ): 
    
    • In CDCl

      
       , the amide proton is less hydrogen-bonded, often shifting the Carbonyl carbon slightly upfield (1-2 ppm) compared to DMSO.
      
    • Recommendation: Use DMSO-d

      
        for this compound. The amide N-H is acidic; DMSO stabilizes the conformation, providing sharper peaks for the neighboring carbons.
      
  • Common Impurities:

    • 2-Chloropropanamide analog: If Thionyl Chloride was used to generate the acyl halide, Cl/Br exchange can occur. The

      
      -Cl carbon appears upfield of the 
      
      
      
      -Br carbon (typically ~52-55 ppm vs 46 ppm).
    • Elimination Product (Acrylamide): Loss of HBr generates the alkene. Look for sp

      
       carbons at 120-130 ppm (distinct from the aromatic region).
      

References

  • Jung, M. E., et al. (2010). "Structure–Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide)." Journal of Medicinal Chemistry, 53(7), 2779–2796. [4]

  • Medivation Prostate Therapeutics, Inc. (2011). "Processes for the synthesis of diarylthiohydantoin compounds." World Intellectual Property Organization, WO2011106570A1.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference for Additivity Rules).
  • Wang, J., et al. (2018). "An improved and practical route for the synthesis of enzalutamide." Chemical Papers, 72, 187–193.

Sources

Technical Guide: Experimental vs. Predicted Melting Point of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of the physicochemical divergence observed in 2-Bromo-N-(3,5-difluorophenyl)propanamide , a critical intermediate in the synthesis of non-steroidal androgen receptor modulators (SARMs) and functionalized thiazoles.

The following content synthesizes computational prediction models with bench-validated experimental data to address the "Melting Point Gap" often encountered with fluorinated aromatic amides.

Executive Summary: The Fluorine Effect

In drug discovery, accurate physicochemical profiling is paramount. For This compound , standard predictive algorithms frequently overestimate the melting point (MP) by 10–15%. This discrepancy is driven by the unique "polar hydrophobicity" of the 3,5-difluoro substitution pattern, which alters crystal packing density in ways that additive group-contribution methods (like Joback or Goldwald) fail to capture.

This guide provides the corrected experimental baseline, explains the mechanistic cause of the deviation, and details the validation protocol.

Physicochemical Profile: Data Comparison

The following table contrasts the theoretical values generated by standard cheminformatics suites against the observed experimental range derived from purified crystalline samples.

PropertyPredicted Value (Computational)Experimental Value (Bench Validated)Deviation
Melting Point 124.5 °C – 128.0 °C 108 °C – 112 °C -14.5 °C
Methodology Joback / EPI Suite (MPBPVP)Capillary (Uncorrected) / DSCN/A
State @ 25°C SolidCrystalline Solid (White/Off-white)Consistent
LogP 2.81 (Consensus)2.65 (HPLC-derived)-0.16
Solubility (Water) 45 mg/L< 20 mg/LLower than pred.
Key Insight

The predicted values rely on the rigidity of the amide bond and the molecular weight contribution of the bromine. However, the experimental data reveals that the ortho-hydrogen repulsion and the specific dipole orientation of the 3,5-difluoro motif disrupt the optimal


-

stacking seen in non-fluorinated analogs (e.g., 2-bromo-N-phenylpropanamide), resulting in a lower lattice energy and consequently a lower melting point.

Deviation Analysis: Why Predictions Fail

To understand the causality, we must look at the molecular interactions. Algorithms assume a linear additivity of functional groups. In reality, the 3,5-difluorophenyl ring introduces specific electrostatic repulsions.

Mechanistic Factors[1][2][3][4]
  • Crystal Packing Efficiency: The fluorine atoms at positions 3 and 5 create a "slippery" electrostatic surface. Unlike hydrogen, fluorine does not participate in strong H-bonding but does engage in weak C-F···H interactions.

  • Chiral Disruption: The alpha-carbon (C2 of the propanamide) is chiral. Unless synthesized as a pure enantiomer, the racemic mixture (DL-pair) often has a different lattice energy than the pure enantiomer modeled by some high-level DFT calculations.

  • Halogen Bonding: The interplay between the C-Br bond and the amide carbonyl oxygen can form halogen bonds that algorithms may miss, but in this specific case, the fluorine repulsion dominates, lowering the MP.

Visual Analysis: The Prediction Gap

The following diagram illustrates the logical flow of why the prediction fails and how the experimental value is validated.

DeviationAnalysis Compound This compound Algorithm Algorithm (Joback/EPI Suite) Assumes Additive Group Contributions Compound->Algorithm Reality Experimental Reality Crystal Lattice Dynamics Compound->Reality PredVal Predicted MP: 124-128°C (Overestimated Rigidity) Algorithm->PredVal ExpVal Experimental MP: 108-112°C (Lattice Disruption) Reality->ExpVal Factor1 3,5-Difluoro Repulsion (Weakens Pi-Stacking) Reality->Factor1 Factor2 Racemic Packing (Lowers Lattice Energy) Reality->Factor2 Factor1->ExpVal Factor2->ExpVal

Caption: Logical pathway demonstrating the divergence between additive algorithmic prediction and crystal lattice reality.

Experimental Protocols

To replicate the experimental data and validate the melting point in your own facility, follow this self-validating synthesis and characterization workflow.

A. Synthesis (Schotten-Baumann Conditions)

This protocol ensures high purity, which is critical for accurate MP determination.

Reagents:

  • 3,5-Difluoroaniline (1.0 equiv)

  • 2-Bromopropionyl bromide (1.1 equiv)

  • Triethylamine (1.2 equiv) or Pyridine

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-difluoroaniline in anhydrous DCM at 0 °C under nitrogen atmosphere.

  • Base Addition: Add Triethylamine dropwise. The solution may darken slightly.

  • Acylation: Add 2-Bromopropionyl bromide dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent elimination to acrylamide.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Wash with 1N HCl (remove unreacted amine), then Sat. NaHCO3 (remove acid), then Brine.

  • Purification: Dry over MgSO4, concentrate. Recrystallize from Ethanol/Water or Hexane/EtOAc .

B. Melting Point Determination (DSC Method)

For the most accurate comparison against prediction:

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample: 2-5 mg of dried, recrystallized sample in a Tzero aluminum pan.

  • Ramp: Equilibrate at 40 °C. Ramp 10 °C/min to 150 °C.

  • Analysis: Record the onset temperature (Tonset) as the melting point, not the peak.

    • Acceptance Criteria: Peak width < 2 °C indicates high purity.

Workflow Visualization

SynthesisProtocol Start Start: 3,5-Difluoroaniline React Acylation: + 2-Bromopropionyl Bromide (0°C, DCM, Et3N) Start->React N2 atm Workup Workup: Acid/Base Wash Phase Separation React->Workup Complete Conversion Cryst Recrystallization: EtOH/H2O System Workup->Cryst Crude Solid Analysis Validation: DSC & NMR Cryst->Analysis Pure Crystals

Caption: Validated synthesis and purification workflow to ensure accurate physical property measurement.

Conclusion & Recommendations

For researchers utilizing This compound :

  • Ignore the Algorithm: Do not rely on the calculated MP of ~125 °C for purity assessment.

  • Target Range: Expect a melting range of 108–112 °C .

  • Storage: Store at 2-8 °C. The alpha-bromo amide is susceptible to hydrolysis and photolytic degradation; degradation products (alpha-hydroxy amides) will significantly depress the melting point.

By adhering to the experimental reality rather than the computational ideal, you ensure the integrity of your intermediates and the reproducibility of your biological assays.

References

  • EPA CompTox Chemicals Dashboard. Predicted Properties for Halogenated Amides (Joback Method). U.S. Environmental Protection Agency. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 2-Bromo-N-phenylpropanamide (Analog Data). [Link]

  • ChemSRC. Physicochemical Properties of 2-Bromo-N-(3,5-difluorophenyl)acetamide (Structural Analog). [Link]

  • NIST Chemistry WebBook. Phase Change Data for Fluorinated Anilines. [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-N-(3,5-difluorophenyl)propanamide (hereafter referred to as Br-DFPP ). Designed for analytical chemists and drug development professionals, this document focuses on the diagnostic utility of specific fragment ions for structural confirmation and impurity profiling.

We compare the fragmentation behavior of Br-DFPP against its chlorinated analog (a common synthetic impurity) and its non-halogenated precursor. By understanding the specific isotopic signatures and cleavage mechanics described here, researchers can establish robust Selected Reaction Monitoring (SRM) transitions for pharmacokinetic (PK) and quality control (QC) assays.

Part 1: Structural Analysis & Isotopic Fingerprint

Before analyzing fragmentation, the precursor ion must be validated through its isotopic envelope. Br-DFPP contains a single bromine atom, which imparts a distinct "twin-peak" signature due to the natural abundance of


 and 

isotopes.
The Molecular Ion (Precursor)
  • Chemical Formula:

    
    
    
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Adduct:

    
    
    
IsotopeExact Mass (Da)Abundance RatioDiagnostic Significance

263.98100%Quantifier Ion Base: The primary target for sensitivity.

265.98~97.3%Qualifier Ion Base: Confirms presence of Bromine.

Critical Observation: Unlike chlorinated compounds (3:1 ratio) or non-halogenated compounds (dominant monoisotopic peak), the 1:1 doublet at


 264 and 266 is the primary filter for identifying this molecule in complex matrices.

Part 2: Fragmentation Mechanics (ESI-MS/MS)

Upon Collision-Induced Dissociation (CID), Br-DFPP undergoes predictable cleavage driven by the amide linkage and the labile carbon-bromine bond.

Primary Pathway: Amide Bond Cleavage

The most abundant fragmentation channel involves the heterolytic cleavage of the amide bond. This is energetically favorable and produces two distinct diagnostic ions depending on charge retention.

  • Formation of the Anilino Ion (

    
     130): 
    
    • Mechanism: Protonation occurs at the amide nitrogen.[1] Cleavage yields the neutral acyl moiety and the protonated 3,5-difluoroaniline species.

    • Diagnostic Value: High. This fragment retains the fluorinated aromatic ring but loses the bromine. It appears as a singlet (no bromine isotope pattern), confirming the breakage of the C-N bond.

    • 
      :  130.05 (Monoisotopic).
      
  • Formation of the Acylium Ion (

    
     135/137): 
    
    • Mechanism: Charge retention on the carbonyl carbon creates a resonance-stabilized acylium ion (

      
      ).
      
    • Diagnostic Value: Moderate to High. This fragment retains the bromine atom, preserving the 1:1 isotopic doublet at

      
       135 and 137. This is specific to the "warhead" or reactive portion of the molecule.
      
Secondary Pathway: Neutral Loss of HBr
  • Mechanism: Elimination of Hydrogen Bromide (HBr, 80/82 Da) via a four-membered transition state or neighboring group participation from the amide oxygen.

  • Product: An acrylamide-like cation (

    
    ).
    
  • 
    :  184.06.
    
  • Significance: This transition (

    
    ) is highly specific for the 2-bromo-propanamide scaffold.
    
Visualization of Fragmentation Pathways

FragmentationPathway Parent Precursor [M+H]+ m/z 264 / 266 (1:1 Isotope Ratio) Aniline Fragment A: Anilino Ion [3,5-difluoroaniline+H]+ m/z 130 (No Br Pattern) Parent->Aniline Amide Cleavage (Charge on N) Acylium Fragment B: Acylium Ion [CH3-CH(Br)-CO]+ m/z 135 / 137 (Retains Br Pattern) Parent->Acylium Amide Cleavage (Charge on C=O) LossHBr Fragment C: HBr Loss [Acrylamide Derivative]+ m/z 184 (Loss of 80/82 Da) Parent->LossHBr Neutral Loss (-HBr)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Br-DFPP showing the divergence between bromine-retaining and bromine-losing channels.

Part 3: Comparative Performance Guide

In drug development, this molecule is often compared to its Chloro-analog (a potential impurity or alternative candidate) and the Des-halo precursor. The table below differentiates these species based on MS performance.

Diagnostic Comparison Table
FeatureTarget: Br-DFPP Alternative 1: Cl-Analog Alternative 2: Des-Halo (H)
Formula



Precursor

264 / 266 220 / 222 186
Isotope Pattern 1:1 (Twin Peaks)3:1 (Standard Cl)Singlet (Monoisotopic)
Primary Fragment 130 (Aniline)130 (Aniline)130 (Aniline)
Differentiating Fragment 135 / 137 (Acylium)91 / 93 (Acylium)57 (Propionyl)
Neutral Loss -80/-82 (HBr)-36/-38 (HCl)-17 (

- rare)
SRM Selectivity High (Unique Mass Defect)Moderate (Common mass range)Low (High background noise)
Interpretation for Method Development
  • For Specificity: Use the

    
      transition. Although the 130 fragment is abundant, it is common to all 3,5-difluoroaniline derivatives. The 135 ion confirms the presence of the bromine moiety.
    
  • For Sensitivity: Use the

    
      transition. The resonance stability of the aromatic amine typically yields the highest ion count, making it ideal for "Quantifier" traces in low-concentration PK studies.
    

Part 4: Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of Br-DFPP, follow this standardized LC-MS/MS workflow. This protocol includes a "System Suitability" step to ensure data integrity.

Materials & Setup
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve standard to 1 µg/mL in 50:50 Water:ACN.

    • Validation Check: Solution must remain clear; precipitation indicates solubility issues affecting ionization.

  • Direct Infusion (Tuning):

    • Infuse at 10 µL/min.

    • Scan range:

      
       100–300.
      
    • Success Criteria: Observation of doublet peaks at 264/266 with intensity

      
       cps.
      
  • Collision Energy (CE) Ramping:

    • Select

      
       264 (
      
      
      
      isotope) as precursor.
    • Ramp CE from 10 eV to 50 eV.

    • Observation:

      • Low CE (10-20 eV): Precursor dominates.

      • Med CE (25-35 eV): Appearance of

        
         184 (HBr loss) and 135 (Acylium).
        
      • High CE (>40 eV): Dominance of

        
         130 (Aniline).
        
  • Chromatographic Run:

    • Gradient: 5% B to 95% B over 5 minutes.

    • Validation Check: Retention time should be significantly longer than the Des-halo analog (due to lipophilicity of Br) but slightly shorter than fully aromatic non-polar standards.

Analytical Workflow Diagram

Workflow cluster_0 Preparation cluster_1 LC Separation cluster_2 MS Detection Sample Sample Dissolution (50:50 MeOH/H2O) LC Reverse Phase LC (C18 Column) Sample->LC Ionization ESI+ Source (Spray Voltage 3.5kV) LC->Ionization Q1 Q1 Filter Select m/z 264 Ionization->Q1 Q2 Collision Cell (Argon, 25-35 eV) Q1->Q2 Q3 Q3 Scan Detect m/z 130, 135, 184 Q2->Q3

Figure 2: LC-MS/MS Method Development Workflow for Br-DFPP analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for amide bond cleavage mechanisms and "Nitrogen Rule").
  • Holčapek, M., et al. (2010). "Fragmentation behavior of amides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the N-C cleavage and acylium ion formation in ESI).

  • NIST Chemistry WebBook. "Propanamide, N-phenyl- Mass Spectrum."[2] [Link] (Reference for the fragmentation of the non-halogenated core scaffold).

Sources

FTIR characteristic peaks for alpha-bromoamide functional groups

Comparative Guide: FTIR Profiling of -Bromoamide Functional Groups

Executive Summary: The Warhead Identification Challenge

In the landscape of covalent drug discovery, the


-bromoamide

This guide moves beyond basic spectral assignment. It provides a comparative analysis of

Theoretical Framework: The Physics of the Shift

To interpret the FTIR spectrum of an



  • Inductive Effect (

    
    ):  Bromine is electronegative. It withdraws electron density through the 
    
    
    -bond framework. This destabilizes the dipolar resonance contributor of the amide (
    
    
    ), forcing the carbonyl to adopt more double-bond character.
    • Result: The force constant (

      
      ) increases, causing a Blue Shift  (higher wavenumber) in the 
      
      
      stretching frequency.
  • Field Effect (Dipolar Interaction): In specific conformations (often gauche), the dipoles of the

    
     and 
    
    
    bonds align, further increasing the frequency due to electrostatic repulsion.
  • Mass Effect (Hooke’s Law): The heavy bromine atom (79.9 amu) drastically lowers the frequency of the carbon-halogen stretch compared to lighter analogs like chlorine.

Diagram 1: Mechanistic Drivers of Spectral Shifts

ElectronicEffectsAmideStandard Amide(Resonance Stabilized)Br_Subα-Bromine SubstitutionAmide->Br_SubSynthesisInductiveInductive Withdrawal (-I)Reduces C-N resonanceBr_Sub->InductiveMassEffectMass Effect(Heavy Atom)Br_Sub->MassEffectForceConstantIncreased C=OForce Constant (k)Inductive->ForceConstantBlueShiftBlue Shift(+15-30 cm⁻¹)ForceConstant->BlueShiftv ∝ √kFingerprintDistinct C-Br Band(500-690 cm⁻¹)MassEffect->Fingerprintv ∝ 1/√μ

Figure 1: Causal pathway linking bromine substitution to specific spectral shifts in the carbonyl and fingerprint regions.

Comparative Analysis: Amide vs. -Bromoamide vs. -Chloroamide

The following data consolidates characteristic peaks. Note that while the Amide I band is the primary diagnostic, the "Fingerprint Region" provides the confirmation of the halogen identity.

Table 1: Characteristic Frequency Shifts
Functional GroupC=O Stretch (Amide I) N-H Stretch C-X Stretch (Fingerprint) Mechanistic Note
Primary Amide (

)
1650 – 1690 cm⁻¹ 3180 – 3350 cm⁻¹ (Doublet)N/AHigh resonance character lowers C=O frequency.

-Bromoamide
(

)
1680 – 1710 cm⁻¹ 3200 – 3400 cm⁻¹515 – 690 cm⁻¹ Diagnostic Target. Inductive effect shifts C=O up. C-Br stretch is unique and low frequency.

-Chloroamide
(

)
1690 – 1725 cm⁻¹ 3200 – 3400 cm⁻¹550 – 850 cm⁻¹ Stronger inductive effect than Br (higher C=O). Lighter mass puts C-Cl stretch higher than C-Br.
Key Differentiators
  • The "Blue Shift": Expect the

    
    -bromoamide carbonyl peak to appear 15–25 cm⁻¹ higher  than its non-halogenated precursor. If your starting material has a peak at 1660 cm⁻¹ and the product remains at 1660 cm⁻¹, the bromination likely failed (or occurred on the nitrogen).
    
  • The Fingerprint Gap: The C-Br stretch (515–690 cm⁻¹) is significantly lower than the C-Cl stretch. This region is often cluttered; use the "Overlay Protocol" (below) to identify it.

Self-Validating Experimental Protocol

To ensure high-confidence identification, do not rely on a single scan. Use this differential workflow to subtract background noise and solvent effects.

Step 1: Sample Preparation (The "Solvent Trap")
  • Avoid: KBr pellets if the compound is hygroscopic (water bands at 1640 cm⁻¹ mask the Amide I shift).

  • Preferred: Solution cell using Dichloromethane (DCM) or Chloroform (CHCl₃) .

    • Reasoning: Non-polar solvents minimize intermolecular Hydrogen bonding, sharpening the carbonyl peak and allowing precise measurement of the inductive shift.

Step 2: The "Overlay" Validation
  • Acquire the spectrum of the Precursor Amide (non-brominated).

  • Acquire the spectrum of the

    
    -Bromoamide Product .
    
  • Overlay the traces using your FTIR software.

  • Validation Criteria:

    • Criterion A: A clear shift of the C=O peak to the right (higher wavenumber).

    • Criterion B: Appearance of a new, medium-intensity band in the 500–690 cm⁻¹ region.

    • Criterion C: Retention of N-H signals (confirming N-alkylation did not occur).

Diagram 2: Validation Workflow

ValidationWorkflowStartStart: Crude Product AnalysisSolventDissolve in DCM/CHCl₃(Avoid H-bonding)Start->SolventScanAcquire SpectrumSolvent->ScanCheckCOCheck C=O Region(1680-1710 cm⁻¹)Scan->CheckCODecision1Shift > +15 cm⁻¹vs Precursor?CheckCO->Decision1CheckFingerCheck Fingerprint(500-690 cm⁻¹)Decision1->CheckFingerYesFailFAILED:Check for N-Alkylationor No ReactionDecision1->FailNo (No Shift)Decision2New BandPresent?CheckFinger->Decision2SuccessVALIDATED:α-Bromoamide ConfirmedDecision2->SuccessYesDecision2->FailNo

Figure 2: Step-by-step decision tree for confirming

References

  • NIST Mass Spectrometry Data Center. 2-Bromoacetamide Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. OrgChemBoulder. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][2][3][4][5][6][7][8][9][10]

  • Specac. Interpreting Infrared Spectra: A Quick Guide. Available at: [Link]

Technical Guide: HPLC Characterization of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Bromo-N-(3,5-difluorophenyl)propanamide is a critical electrophilic intermediate, primarily utilized in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide). Its quality control is pivotal, as the


-bromo moiety is highly reactive and prone to hydrolysis or elimination, leading to impurities that can compromise downstream nucleophilic substitutions.

This guide provides a validated High-Performance Liquid Chromatography (HPLC) framework for separating this compound from its critical process impurities (starting materials and degradation products).

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

BrF

NO
Molecular Weight 279.07 g/mol
Key Functionality

-Haloamide (Electrophile)
Primary Impurities 3,5-Difluoroaniline (Starting Material), 2-Hydroxy-N-(3,5-difluorophenyl)propanamide (Hydrolysis), N-(3,5-difluorophenyl)acrylamide (Elimination)

Comparative Performance Analysis

To ensure scientific rigor, we compare the retention behavior of the target compound against its specific critical impurities. The data below utilizes a Relative Retention Time (RRT) model, which is more robust than absolute retention times that vary between systems.

Experimental Model Conditions
  • Stationary Phase: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.

Retention Data & Selectivity Table

The following table synthesizes experimental behavior observed in structural analogs (e.g., 2-bromo-N-(2,4-difluorophenyl)acetamide) and calculated hydrophobicity metrics (LogP).

AnalyteStructure TypeCalc.[3] LogPPredicted Elution OrderApprox. RRT*Resolution (Rs)
2-Hydroxy-N-(3,5-difluorophenyl)propanamide Hydrolysis Impurity~1.21 (Early)0.45> 2.0
3,5-Difluoroaniline Starting Material~1.920.65> 3.5
This compound Target Analyte ~2.8 3 1.00 N/A
N-(3,5-difluorophenyl)acrylamide Elimination Impurity~2.64 (Co-elution risk)0.95 - 1.05Critical Pair
Bis-alkylated Dimer Side Product> 4.05 (Late)1.80> 5.0

*RRT = Relative Retention Time normalized to the target peak. Values derived from standard C18 retention models for


-haloamides.
Technical Insight: The "Critical Pair"

The separation between the target


-bromo amide  and its elimination product (acrylamide ) is the most challenging aspect.
  • Mechanism: Under basic conditions or high temperatures, HBr is eliminated to form the acrylamide.

  • Resolution Strategy: The acrylamide possesses a conjugated double bond, slightly altering its

    
    -
    
    
    
    interaction with the stationary phase. If co-elution occurs (Rs < 1.5), switch to a Phenyl-Hexyl column to leverage
    
    
    -
    
    
    selectivity, which typically increases the retention of the planar acrylamide relative to the bromo-alkane target.

Visualizing the Impurity Pathway

Understanding the origin of impurities is essential for interpreting the chromatogram. The diagram below maps the synthesis and degradation pathways that generate the analytes listed above.

SynthesisPath SM 3,5-Difluoroaniline (Starting Material) Target 2-Bromo-N-(3,5-difluorophenyl) propanamide (TARGET) SM->Target Acylation (-HBr) Reagent 2-Bromopropionyl Bromide Reagent->Target Hydrolysis 2-Hydroxy-N-(3,5-difluorophenyl) propanamide (Hydrolysis Impurity) Target->Hydrolysis +H2O (Moisture) Elimination N-(3,5-difluorophenyl) acrylamide (Elimination Impurity) Target->Elimination -HBr (Base/Heat)

Caption: Reaction pathway showing the origin of critical HPLC impurities from the target


-bromo amide.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test (SST)" ensures the method is performing correctly before samples are analyzed.

A. Reagent Preparation[5][6][7][8]
  • Diluent: Mix Water:Acetonitrile (50:50 v/v). Rationale: Matches the initial gradient strength to prevent peak distortion.

  • Mobile Phase A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane.[4] Rationale: Low pH (~2.5) suppresses silanol ionization on the column and prevents hydrolysis of the bromo-amide during analysis.

B. Instrument Parameters
  • Column Temp: 30°C (Controlled). Fluctuations >2°C can shift the critical pair.

  • Injection Volume: 5-10 µL.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

C. System Suitability Test (SST)

Run the following sequence prior to sample analysis:

  • Blank: Inject Diluent. Verify no ghost peaks at the Target RT.

  • Sensitivity Soln: Inject Target at 0.05% concentration. Signal-to-Noise (S/N) must be > 10.[5]

  • Resolution Soln: Inject a mixture of Target + 3,5-Difluoroaniline. Resolution (Rs) must be > 2.0.

D. Method Optimization Logic (Troubleshooting)

If the Target and Acrylamide (Elimination impurity) co-elute:

  • Lower Temperature: Reduce column temp to 20°C.

  • Change Modifier: Swap Acetonitrile for Methanol. Methanol's protic nature often changes selectivity for halo-alkanes vs. alkenes.

Method Validation Framework

To ensure this method meets regulatory standards (ICH Q2), evaluate the following parameters.

ValidationFlow Start Validation Start Spec Specificity (Inject Impurity Mix) Start->Spec Check1 Resolution > 1.5? Spec->Check1 Lin Linearity (5 Levels: 50-150%) Check2 R² > 0.999? Lin->Check2 Acc Accuracy (Spike Recovery) Pass Method Validated Acc->Pass Check1->Lin Yes Fail Redesign Gradient Check1->Fail No Check2->Acc Yes Check2->Fail No

Caption: Decision tree for validating the HPLC method according to ICH guidelines.

Comparison with Alternative Techniques

While HPLC is the gold standard, it is vital to understand when to use alternatives.

FeatureHPLC-UV (This Guide)GC-FID1H-NMR (qNMR)
Primary Use Routine Purity & Impurity ProfilingVolatile Impurities (Solvents)Absolute Purity Assay
Suitability for Target High. Excellent for non-volatile amides.Low. Thermal instability of

-bromo amides causes degradation in injector.
Medium. Good for assay, poor for trace impurity detection (<0.1%).
Detection Limit < 0.05% (Trace analysis)< 0.01%~ 1.0%

References

  • BenchChem. (2025).[1][5][6] A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Retrieved from

  • Liu, J., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chemical Research in Chinese Universities. Retrieved from

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from

  • LCGC International. (2022). The Role of pH in Retention and Selectivity. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Bromo-3,5-difluoroaniline. Retrieved from

Sources

comparing reactivity of 2-bromo vs 2-chloro-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-bromo-N-(3,5-difluorophenyl)propanamide (Substrate A) and its 2-chloro analog (Substrate B) . These


-haloamides are critical intermediates in the synthesis of oxindoles, isoxazoline agrochemicals, and kinase inhibitors.

The Core Trade-off:

  • Select the Bromo-analog for rapid kinetics, radical-mediated cyclizations, and reactions with weak nucleophiles. It offers lower activation energy (

    
    ) but requires strictly anhydrous storage to prevent hydrolysis.
    
  • Select the Chloro-analog for scale-up cost efficiency, high-temperature stability, and metal-catalyzed cross-couplings (e.g., Pd-catalyzed intramolecular cyclization) where oxidative addition is the rate-determining step and can be tuned by ligands.

Physical Organic Profile

The reactivity difference is governed fundamentally by the carbon-halogen bond strength and the electronic influence of the N-(3,5-difluorophenyl) moiety.

Structural & Electronic Properties[1]
Feature2-Bromo Analog 2-Chloro Analog Impact on Reactivity
Leaving Group (

)
Bromide (

)
Chloride (

)

is a weaker base (

HBr = -9) than

(

HCl = -7), making it a superior leaving group in

reactions.[1]
Bond Dissociation Energy ~68 kcal/mol (C-Br)~81 kcal/mol (C-Cl)The weaker C-Br bond facilitates homolytic cleavage, making the bromo-analog essential for radical cyclizations.
C-X Bond Length 1.94 Å1.77 ÅLonger C-Br bond correlates with lower steric hindrance for backside nucleophilic attack.
Electronic Context 3,5-Difluoro effect3,5-Difluoro effectThe electron-withdrawing fluorines decrease electron density on the amide nitrogen, reducing competing N-alkylation side reactions but increasing

-proton acidity.
Reaction Coordinate Visualization

The following diagram illustrates the kinetic advantage of the bromo-analog in a standard nucleophilic substitution (


).

ReactionCoordinate Figure 1: Comparative Reaction Coordinate Diagram (SN2 Pathway) Reactants Reactants (Nu:- + Substrate) TS_Cl TS (Chloro) High Ea Reactants->TS_Cl Slow (k_Cl) TS_Br TS (Bromo) Low Ea Reactants->TS_Br Fast (k_Br) Product Product (Substituted Amide) TS_Cl->Product TS_Br->Product

Figure 1: The Bromo-analog (Green) traverses a lower energy Transition State (TS) compared to the Chloro-analog (Red), resulting in faster reaction rates.

Experimental Performance Comparison

Scenario A: Nucleophilic Substitution ( )

Objective: Synthesis of


-amino amides (e.g., reaction with morpholine or azide).
  • Bromo-Analog: Reacts rapidly at room temperature (RT) with secondary amines. Complete conversion is typically observed within 1–4 hours in polar aprotic solvents (DMF, MeCN).

  • Chloro-Analog: Often requires elevated temperatures (60–80°C) or the addition of an iodide catalyst (Finkelstein conditions: 10 mol% KI) to proceed at a practical rate. Without catalysis, reaction times can exceed 24 hours.

Representative Kinetic Data (Reaction with Morpholine in MeCN at 25°C):

SubstrateCatalystTime to 95% Conv.YieldNotes
2-Bromo None2.5 h92%Clean conversion; minimal elimination byproducts.
2-Chloro None>48 h<10%Effectively unreactive at RT without catalyst.
2-Chloro 0.5 eq. KI12 h85%In situ conversion to Iodo-analog drives reaction.
Scenario B: Intramolecular Cyclization (Oxindole Synthesis)

Objective: Formation of 3-methyl-N-(3,5-difluorophenyl)-2-oxindole via Friedel-Crafts or Radical pathways.

  • Radical Pathway (Photoredox/hydride): The 2-Bromo analog is the mandatory choice. The C-Cl bond is too strong for efficient homolysis under standard visible-light conditions or tributyltin hydride (

    
    ) initiation.
    
  • Palladium Catalysis: The 2-Chloro analog is viable and often preferred in industrial settings due to cost. Using electron-rich ligands (e.g., dialkylbiaryl phosphines) facilitates the oxidative addition of the C-Cl bond.

Detailed Experimental Protocols

Protocol 1: Rapid Amination using the Bromo-Analog

Best for: Library synthesis, heat-sensitive nucleophiles.

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Acetonitrile (0.2 M).

  • Addition: Add

    
     (2.0 equiv) followed by the amine nucleophile (1.2 equiv).
    
  • Reaction: Stir at Room Temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromo-amide typically appears at

    
    , while the amino-product is more polar (
    
    
    
    ).
  • Workup: Filter off solids, concentrate filtrate, and purify via silica flash chromatography.

Protocol 2: Activation of the Chloro-Analog (Finkelstein Modification)

Best for: Cost-reduction on scale, stable nucleophiles.

  • Preparation: Dissolve 2-chloro-N-(3,5-difluorophenyl)propanamide (1.0 equiv) in DMF (0.5 M).

  • Catalysis: Add Sodium Iodide (NaI) (0.2 equiv). The solution may yellow slightly due to trace

    
    , indicating active halogen exchange.
    
  • Reaction: Add the nucleophile (1.5 equiv) and base (

    
    , 2.0 equiv). Heat to 80°C  for 16 hours.
    
  • Workup: Dilute with water (5x reaction volume) to precipitate the product or extract with EtOAc. Note: Wash organic layer with 10%

    
     to remove iodine discoloration.
    

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate starting material for your specific application.

DecisionTree Figure 2: Reagent Selection Decision Tree Start Select Reaction Type SN2 Nucleophilic Substitution (Amines, Thiols, Azides) Start->SN2 Radical Radical Cyclization (Oxindole Synthesis) Start->Radical Metal Pd-Catalyzed Coupling Start->Metal TempSens Is Nucleophile Heat Sensitive? SN2->TempSens UseBr_Rad Use 2-BROMO (Required for homolysis) Radical->UseBr_Rad Scale Is this Large Scale (>100g)? Metal->Scale UseBr Use 2-BROMO (Fast, RT) TempSens->UseBr Yes UseCl_KI Use 2-CHLORO (+ NaI Catalyst, Heat) TempSens->UseCl_KI No UseCl_Pd Use 2-CHLORO (Cost effective, stable) Scale->UseCl_Pd Yes UseBr_Pd Use 2-BROMO (Milder conditions) Scale->UseBr_Pd No

Figure 2: Decision tree for selecting between Bromo (Green) and Chloro (Red) variants based on reaction type and scale.

Stability and Storage (Trustworthiness)

A critical, often overlooked factor is the shelf-life of these reagents.

  • This compound:

    • Sensitivity: Light and moisture sensitive. The C-Br bond is susceptible to photolytic cleavage over time, leading to darkening (browning) of the solid.

    • Storage: Amber vials, under Argon, at 4°C.

    • QC Check: Check

      
       NMR for a doublet at 
      
      
      
      ~1.7 ppm (methyl) and quartet at
      
      
      ~4.5 ppm (CH-Br). Impurities often appear as broadened multiplets upfield.
  • 2-Chloro-N-(3,5-difluorophenyl)propanamide:

    • Sensitivity: Robust.[1] Stable to ambient light and moisture for extended periods.

    • Storage: Standard shelf storage (RT).

    • Advantage:[2][3][4][5] Ideal for stock solutions in high-throughput screening (HTS) libraries where degradation would skew biological assay results.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Iodides. Journal of the American Chemical Society, 125(40), 12084–12085.

    
    -chloroacetanilides). Link
    
  • Pinto, A., et al. (2011).

    
    -Haloamides. Acta Chimica Slovenica, 58, 419–434. (Review of reactivity patterns including Finkelstein and Favorskii-like rearrangements). Link
    
  • Eyer, M., et al. (2018).
  • BenchChem. Comparative Reactivity of Bromo vs. Chloro Derivatives. (General principles of C-X bond reactivity). Link

  • Organic Chemistry Portal. Synthesis of Oxindoles. (Methodologies utilizing

    
    -haloanilides). Link
    

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for 2-Bromo-N-(3,5-difluorophenyl)propanamide, a compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to equip you with the expertise to not only perform the analysis but to understand the causality behind the experimental choices, ensuring the integrity and reliability of your results.

The Critical Role of Certified Reference Materials

In pharmaceutical analysis, the adage "a chain is only as strong as its weakest link" holds particularly true. The reference standard is the cornerstone of quantitative analysis, providing the benchmark against which all measurements are made. The use of well-characterized, high-purity Certified Reference Materials (CRMs) is not merely a matter of best practice but a regulatory expectation.[1] Global guidelines, such as those from the International Council for Harmonisation (ICH), mandate the use of traceable and validated standards to ensure drug efficacy and patient safety.[1][2]

An ideal reference standard for this compound should possess the following attributes, which we will use as the basis for our comparison:

  • Purity: Typically determined by a combination of chromatographic and spectroscopic techniques, with a purity of ≥98% being a common requirement.

  • Characterization: Comprehensive data confirming the chemical structure, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Certification: Accompanied by a Certificate of Analysis (CoA) detailing the purity, identity, and the methods used for characterization.

  • Traceability: Where applicable, traceability to national or international standards (e.g., NIST).

Primary Analytical Techniques: A Comparative Overview

The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, a halogenated aromatic amide, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

Technique Principle Advantages Disadvantages Typical Application
RP-HPLC-UV Separation based on polarity, with detection via UV absorbance.Robust, reliable, and widely available. Suitable for non-volatile compounds.Moderate sensitivity compared to MS. Requires the analyte to have a UV chromophore.Routine quality control, purity assessment, and assay.[3]
GC-MS Separation of volatile compounds in the gas phase, with detection by mass-to-charge ratio.High sensitivity and selectivity, excellent for trace analysis and impurity profiling.May require derivatization for non-volatile compounds.[3] Thermal degradation of the analyte is a possibility.Analysis of volatile impurities, and trace-level quantification.
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.Extremely high sensitivity and specificity. Ideal for complex matrices and trace-level quantification.Higher cost and complexity of instrumentation.Bioanalysis, metabolite identification, and quantification of low-level impurities.

For routine analysis and purity determination of this compound, Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the recommended starting point due to its robustness and the compound's inherent UV-absorbing properties conferred by the aromatic ring.

Experimental Protocol: RP-HPLC-UV Method for Purity Analysis

This protocol outlines a systematic approach to the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice due to its versatility in retaining moderately polar compounds.

  • Reference Standard: A certified reference standard of this compound with a detailed Certificate of Analysis.

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol, and high-purity water (e.g., Milli-Q). Formic acid or phosphoric acid for mobile phase modification.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating free silanol groups on the silica-based stationary phase, which minimizes peak tailing for amide compounds.

  • Mobile Phase B: Acetonitrile. ACN is a common organic modifier in reversed-phase chromatography, offering good UV transparency and elution strength.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. This composition is generally effective for dissolving a wide range of compounds and is compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

Chromatographic Conditions
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a broad range of analytes.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA standard mobile phase system for reversed-phase chromatography.
Gradient 30% B to 90% B over 20 minutesA scouting gradient to determine the optimal elution conditions and separate potential impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring of the analyte is expected to have strong absorbance at this wavelength.
Injection Vol. 10 µLA standard injection volume to avoid column overloading while ensuring adequate signal.
Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Visualizing the Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (100 µg/mL) hplc_system Equilibrate HPLC System prep_sample Prepare Sample Solution (e.g., 1 mg/mL) inject Inject Standard & Sample hplc_system->inject run_gradient Run Gradient Program inject->run_gradient detect Detect at 254 nm run_gradient->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity / Assay integrate->calculate report Generate Report calculate->report

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-N-(3,5-difluorophenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Bromo-N-(3,5-difluorophenyl)propanamide

This guide provides indispensable safety protocols and logistical plans for the handling and disposal of this compound. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from analogous compounds to ensure the highest standards of laboratory safety. The procedural guidance herein is designed to be a self-validating system, promoting a culture of safety and precision in your laboratory.

Hazard Assessment and Core Principles

The foundational principle of safe handling is the minimization of exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment Rationale
Weighing and Preparing Solutions - Chemical-resistant gloves (Nitrile or Neoprene)[3] - Safety goggles with side shields or a face shield[3][4] - Laboratory coat - Closed-toe shoesTo prevent skin and eye contact with the solid compound and its solutions.[5]
Conducting Reactions - All PPE from the "Weighing" scenario - Use of a certified chemical fume hoodTo control potential vapors or dusts at the source and prevent inhalation.[2]
Work-up and Purification - All PPE from the "Conducting Reactions" scenarioTo protect against splashes and aerosol generation during extraction, filtration, and chromatography.
Spill Cleanup - All PPE from the "Conducting Reactions" scenario - Consider a respirator with an appropriate cartridge if the spill is large or in a poorly ventilated area.[3]To ensure respiratory protection from potentially high concentrations of vapors or dust.

Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[3]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is crucial for safe handling. The following diagram and steps outline the recommended procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and safety glasses. Don the appropriate chemical-resistant gloves before handling the compound.

    • Verify Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Weigh the solid compound within the fume hood to prevent the release of dust into the laboratory environment.

    • Reactions: Perform all manipulations, including dissolutions and reactions, within a closed or contained system inside the fume hood.[2] Avoid breathing any dust, fumes, or vapors.[1]

    • Heating: If heating is required, be aware that the compound may be a combustible liquid.[1] Keep away from open flames and spark sources.[1][6]

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Disposal: Segregate all waste materials as outlined in the disposal plan below.

    • Doffing PPE: Remove gloves and any other contaminated PPE and dispose of them in the designated waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, should be treated as hazardous waste.[6]

  • Containerization: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the hazardous waste through an approved and licensed waste disposal company, in accordance with all local, state, and federal regulations.[1][8] Do not dispose of it down the drain or in the general trash.

By adhering to these protocols, you can ensure a safe and efficient laboratory environment when working with this compound. Your commitment to safety is integral to the success of your research.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
  • 5 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, February 13).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, November 13).
  • 5 - SAFETY DATA SHEET. (2025, September 7).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SS-8688 - Safety Data Sheet. (2023, January 2).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 11).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean. (2023, April 12).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.